Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYPGXBZFDWCPC-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine: A Technical Guide for Drug Development Professionals
Topic: (3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of (3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine, a key chiral building block in modern medicinal chemistry. Its specific stereochemistry and bifunctional nature make it a valuable intermediate for the synthesis of complex pharmaceutical agents.
Core Physicochemical Properties
(3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine, identified by CAS number 199174-33-9, is a derivative of pyrrolidine featuring a Boc-protected amine at the 3-position and a hydroxymethyl group at the 5-position. Quantitative data for this specific isomer is summarized below.
| Property | Value | Source |
| CAS Number | 199174-33-9 | N/A |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 216.28 g/mol | [1] |
| Appearance | White to off-white solid | Typical Supplier Data |
| Topological Polar Surface Area (TPSA) | 70.59 Ų | Computed for stereoisomer[1] |
| LogP | 0.23 | Computed for stereoisomer[1] |
| Hydrogen Bond Donors | 3 | Computed for stereoisomer[1] |
| Hydrogen Bond Acceptors | 4 | Computed for stereoisomer[1] |
| Rotatable Bonds | 2 | Computed for stereoisomer[1] |
Note: Experimental data such as melting and boiling points for this specific CAS number are not widely reported. Computational data is based on the closely related (3S,5S) stereoisomer (CAS 663948-85-4).
Synthesis and Experimental Protocols
The stereospecific synthesis of (3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine is critical for its use in drug development. A common strategy involves starting from a readily available chiral precursor, such as trans-4-hydroxy-L-proline, and performing a series of stereocontrolled transformations.
Caption: Stereospecific synthesis pathway from a chiral proline derivative.
Methodologies for Key Synthetic Steps:
-
Protection of Starting Material: trans-4-hydroxy-L-proline is first protected. The carboxylic acid is typically converted to a methyl or ethyl ester using thionyl chloride in the corresponding alcohol. The secondary amine in the pyrrolidine ring is subsequently protected, often with a group like benzyloxycarbonyl (Cbz), to prevent side reactions.
-
Stereochemical Inversion: The crucial inversion of the hydroxyl group from trans to cis (relative to the carboxylate group) is achieved via a Mitsunobu reaction. This involves treating the protected hydroxyproline with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of a nucleophile like p-nitrobenzoic acid, followed by hydrolysis.
-
Introduction of the Amino Group Precursor: The newly formed cis-hydroxyl group is activated (e.g., by converting it to a mesylate or tosylate) and then displaced with sodium azide in an Sₙ2 reaction. This proceeds with inversion of stereochemistry, setting the correct configuration for the future amino group.
-
Formation and Protection of the Amine: The azide is reduced to the primary amine. This can be accomplished through catalytic hydrogenation (H₂ gas with a palladium catalyst) or by using a reagent like triphenylphosphine followed by water (Staudinger reaction). The resulting amine is then immediately protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the Boc-carbamate.
-
Final Reduction: The ester group is reduced to the primary alcohol (hydroxymethyl group). This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Purification: After workup, the final product is purified using column chromatography on silica gel to isolate the high-purity (3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine.
Applications in Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[3] The (3R,5S) stereoisomer is used as a chiral building block to introduce specific stereocenters into a target molecule, which is fundamental for achieving enantiomerically pure and potent drug candidates.[4]
Caption: The function of the title compound as a foundational element in drug discovery.
Hypothetical Role in Signaling Pathway Modulation
While the building block itself is not biologically active, it is a key component of synthesized molecules designed to interact with specific biological pathways. For example, a drug candidate incorporating this pyrrolidine scaffold could be designed to act as a competitive inhibitor of a kinase enzyme, a common target in oncology and immunology.
Caption: A drug derived from the scaffold blocking a kinase signaling cascade.
References
In-depth Technical Guide: Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
CAS Number: 1264243-41-5
This technical guide provides a comprehensive overview of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a chiral building block crucial in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering available data on its properties, synthesis, and applications.
Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its chemical structure features a pyrrolidine ring, a common motif in a vast array of biologically active compounds. The "(3R,5S)" designation specifies the stereochemistry at the C3 and C5 positions of the pyrrolidine ring, which is critical for its interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the amino function at C3 and the hydroxymethyl group at C5 make it a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 1264243-41-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][6][7] |
| Molecular Weight | 216.28 g/mol | [1][6][7] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |
| Purity | Typically ≥97% |
Synthesis and Spectroscopic Data
The general synthetic approach for chiral pyrrolidine derivatives can be conceptualized as follows:
Caption: Generalized synthetic workflow for chiral pyrrolidines.
Spectroscopic data is essential for the characterization and quality control of this compound. Below is a summary of expected and reported spectroscopic identifiers.
| Spectroscopic Data | Identifier |
| IUPAC Name | tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
| InChI Key | DWYPGXBZFDWCPC-SFYZADRCSA-N |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1C--INVALID-LINK--CO |
Role in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[8] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for selective binding to biological targets.[9] Chiral pyrrolidine derivatives, such as the title compound, are particularly valuable as they enable the synthesis of enantiomerically pure drug candidates, often leading to improved efficacy and reduced side effects.[8][9]
This specific building block, with its defined stereochemistry and functional handles (a protected amine and a primary alcohol), is an ideal starting point for the synthesis of more complex molecules targeting a variety of diseases. The Boc-protected amine allows for selective deprotection and subsequent elaboration, while the hydroxymethyl group can be further functionalized, for instance, through oxidation or conversion to a leaving group for nucleophilic substitution.
While direct involvement in a specific signaling pathway for this compound itself is not documented, its utility as a synthetic intermediate suggests its incorporation into molecules with a wide range of biological activities. The pyrrolidine core is found in drugs targeting central nervous system disorders, infectious diseases, and cancer. For example, substituted pyrrolidines have been investigated for their antibacterial activity.
The logical workflow for utilizing this building block in a drug discovery program can be illustrated as follows:
Caption: Drug discovery workflow using the title compound.
Experimental Considerations
Given the lack of specific published experimental protocols for this compound, researchers should rely on general methods for handling and reacting Boc-protected amino alcohols.
General Reaction Conditions:
-
Deprotection of the Boc group: This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
-
Functionalization of the hydroxyl group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP, TEMPO). It can also be converted to a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.
-
N-alkylation or N-acylation: Following Boc deprotection, the resulting secondary amine can be readily alkylated or acylated to introduce further diversity.
Analytical Methods:
-
Purity assessment: High-performance liquid chromatography (HPLC) is the method of choice for determining the purity of the compound.
-
Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for confirming the structure and stereochemistry.
References
- 1. achmem.com [achmem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Chiral Amino Alcohols - Pharmaceutical Building Blocks (2) [myskinrecipes.com]
- 5. tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate-景明化工股份有限公司 [echochemical.com]
- 6. chemscene.com [chemscene.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a valuable chiral building block in the development of novel therapeutics. This document details a plausible synthetic pathway, including key reactions, and provides structured data and visualizations to aid in laboratory-scale synthesis. The synthesis of this highly functionalized pyrrolidine derivative is of significant interest due to its potential incorporation into a variety of biologically active molecules.
Introduction
This compound is a chiral heterocyclic compound featuring a pyrrolidine scaffold. The specific stereochemistry and the presence of both a protected amine and a primary alcohol functional group make it a versatile intermediate for the synthesis of complex molecular architectures. Pyrrolidine rings are a common motif in many natural products and pharmaceuticals, and the ability to introduce stereochemically defined substituents is crucial for drug discovery and development. This guide outlines a potential synthetic route starting from a readily available chiral precursor.
Synthetic Pathway Overview
A logical and efficient synthetic route to this compound can be envisioned starting from a commercially available chiral starting material such as L-glutamic acid or a derivative thereof. The proposed pathway involves a series of key transformations:
-
Cyclization: Formation of the pyrrolidinone ring system.
-
Reduction: Conversion of ester and amide functionalities to the corresponding alcohols and amines.
-
Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine.
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and stereochemical integrity.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of a Pyroglutamate Intermediate from L-Glutamic Acid
The initial step involves the cyclization of an L-glutamic acid derivative to form a pyroglutamate, a common strategy for constructing the pyrrolidinone ring.
Reaction: L-Glutamic acid derivative → Pyroglutamate intermediate
General Procedure:
-
L-glutamic acid is first converted to its dimethyl ester. To a suspension of L-glutamic acid in methanol at 0 °C, thionyl chloride is added dropwise. The reaction is then stirred at room temperature for several hours.
-
The resulting dimethyl L-glutamate hydrochloride is then treated with a base, such as sodium methoxide, in methanol to induce cyclization to the corresponding methyl pyroglutamate.
| Parameter | Value |
| Starting Material | L-Glutamic Acid |
| Reagents | Methanol, Thionyl Chloride, Sodium Methoxide |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Several hours |
Step 2: Reduction of the Pyroglutamate Intermediate
The pyroglutamate intermediate, which contains both an amide and an ester functional group, is then reduced to the corresponding amino alcohol. This is a critical step to establish the hydroxymethyl group and the pyrrolidine amine.
Reaction: Pyroglutamate intermediate → (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidine
General Procedure:
-
A solution of the pyroglutamate intermediate in an ethereal solvent, such as tetrahydrofuran (THF), is slowly added to a suspension of a strong reducing agent, like lithium aluminum hydride (LAH), in THF at 0 °C.
-
The reaction mixture is then typically warmed to room temperature or refluxed to ensure complete reduction.
-
Careful quenching of the reaction with water and a basic solution is necessary to work up the product.
| Parameter | Value |
| Starting Material | Pyroglutamate Intermediate |
| Reagent | Lithium Aluminum Hydride (LAH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux |
| Reaction Time | Several hours |
Step 3: Boc-Protection of the Amino Pyrrolidine
The final step involves the selective protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to yield the target compound.
Reaction: (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidine → this compound
General Procedure:
-
To a solution of the amino alcohol in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water, is added di-tert-butyl dicarbonate (Boc₂O).
-
A base, such as triethylamine or sodium bicarbonate, is typically added to facilitate the reaction.
-
The reaction is usually stirred at room temperature until completion.
| Parameter | Value |
| Starting Material | (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Dichloromethane (DCM) or Dioxane/Water |
| Base | Triethylamine or Sodium Bicarbonate |
| Temperature | Room Temperature |
| Reaction Time | Several hours |
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry |
| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | (S) |
| This compound | C₁₀H₂₀N₂O₃ | 216.28 | (3R, 5S) |
Experimental Workflow Visualization
The overall experimental workflow can be visualized as a sequence of key operations.
Caption: A generalized experimental workflow for the synthesis.
Conclusion
This technical guide outlines a feasible and logical synthetic approach for the preparation of this compound. The described pathway utilizes common and well-established organic transformations. Researchers and drug development professionals can use this guide as a foundation for the laboratory-scale synthesis of this important chiral building block, with the understanding that optimization of each step will be necessary to achieve desired yields and purity. The provided visualizations of the synthetic pathway and experimental workflow offer a clear and concise overview of the process.
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate chemical structure
An In-depth Technical Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
Foreword
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique conformational properties and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. This technical guide focuses on a specific substituted pyrrolidine, this compound, a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a chiral, bifunctional molecule containing a pyrrolidine ring substituted with a hydroxymethyl group at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. The specific stereochemistry, (3R, 5S), is crucial for its application in the stereoselective synthesis of target molecules.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [2][3] |
| Molecular Weight | 216.28 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Storage Conditions | 2-8°C, protect from light, sealed in dry | [3] |
Synthesis
The stereoselective synthesis of 3,5-disubstituted pyrrolidines is a well-established area of organic chemistry, often utilizing chiral starting materials to control the stereochemistry of the final product. A common and efficient strategy for the synthesis of this compound involves the use of a readily available chiral precursor, such as 4-hydroxy-L-proline.
Synthetic Pathway Overview
The general synthetic approach involves a series of transformations to introduce the desired functional groups with the correct stereochemistry. A plausible synthetic workflow is outlined below.
Figure 2: A potential synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
While a specific literature procedure for the direct synthesis of this compound was not identified in the initial search, the following represents a plausible, detailed experimental protocol based on established methodologies for the synthesis of substituted pyrrolidines.
Step 1: N-Boc and Methyl Ester Protection of 4-Hydroxy-L-proline To a solution of 4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate) are added to protect the secondary amine. Following the Boc-protection, the carboxylic acid is converted to its methyl ester using a standard esterification method, such as treatment with diazomethane or by using methanol in the presence of an acid catalyst (e.g., thionyl chloride).
Step 2: Reduction of the Methyl Ester The protected proline derivative is dissolved in an appropriate solvent like tetrahydrofuran (THF) and cooled to 0°C. A reducing agent, such as lithium borohydride (LiBH₄), is added portion-wise. The reaction is stirred at room temperature until completion, followed by a careful quench with water and extraction to yield the corresponding alcohol.
Step 3: Introduction of the Azide with Inversion of Stereochemistry The resulting alcohol is subjected to a Mitsunobu reaction. To a solution of the alcohol, triphenylphosphine (PPh₃), and a source of azide (e.g., diphenylphosphoryl azide - DPPA) in an anhydrous solvent like THF, a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) is added dropwise at 0°C. This reaction proceeds with an inversion of stereochemistry at the C4 position.
Step 4: Reduction of the Azide to the Primary Amine The azide intermediate is then reduced to the corresponding primary amine. A common method is catalytic hydrogenation, where the compound is dissolved in a solvent like methanol or ethanol and stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.
Step 5: Boc Protection of the Primary Amine The newly formed primary amine is protected with a Boc group. The crude amine is dissolved in a suitable solvent (e.g., dichloromethane), and di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature to afford the final product, this compound. The product is then purified by column chromatography.
Applications in Drug Discovery and Development
Substituted pyrrolidines are key components in a wide range of therapeutic agents. The bifunctional nature and defined stereochemistry of this compound make it a valuable chiral building block for the synthesis of complex molecules in drug discovery programs.
Potential Therapeutic Areas:
-
Antiviral Agents: The pyrrolidine scaffold is present in numerous antiviral drugs.[4] This building block can be utilized in the synthesis of novel nucleoside analogs or other small molecules targeting viral enzymes.
-
Anticancer Agents: Many natural and synthetic compounds containing the pyrrolidine motif exhibit anticancer activity.[1]
-
Enzyme Inhibitors: The stereochemically defined structure can be incorporated into molecules designed to selectively inhibit specific enzymes, such as proteases or kinases.
Logical Relationship in Drug Discovery:
Figure 3: Role of the title compound in a typical drug discovery workflow.
Conclusion
This compound is a synthetically valuable and versatile chiral building block. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the construction of complex and biologically active molecules. The synthetic strategies outlined in this guide, rooted in established chemical principles, offer a pathway to access this important intermediate. Further exploration of its utility in various medicinal chemistry programs is warranted and holds the potential to contribute to the development of novel therapeutic agents.
References
A Technical Guide to the Spectroscopic Characterization of Boc-Protected Hydroxymethylpyrrolidinylcarbamate
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for isomers of Boc-protected hydroxymethylpyrrolidinylcarbamate and related compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
While a complete, publicly available NMR dataset for a single isomer of Boc-protected hydroxymethylpyrrolidinylcarbamate is scarce, the following represents a compilation of expected chemical shifts based on related structures.[1]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Boc -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5, ~80.0 |
| Pyrrolidine Ring CH, CH₂ | 3.0 - 4.2 (m) | 57.0 - 79.0 |
| Hydroxymethyl CH₂ | 3.5 - 3.8 (m) | ~61.0 - 65.0 |
| Carbamate C=O | - | ~155.0 |
Note: Chemical shifts are highly dependent on the solvent used and the specific isomeric form of the molecule. The data presented are estimations based on known values for similar structures.
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of Boc-protected hydroxymethylpyrrolidinylcarbamate is expected to show characteristic peaks for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Hydroxyl) | 3200-3600 (broad) |
| N-H Stretch (Carbamate) | 3100-3500 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Boc Carbamate) | 1680-1720 |
| C-N Stretch | 1000-1250 |
Table 3: Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by the mass of the molecular ion and common fragmentation patterns of the Boc-protecting group.[2][3]
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 217.15 | Protonated Molecular Ion (for C₁₀H₂₀N₂O₃) |
| [M-C₄H₈]⁺ | 161.09 | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ | 117.09 | Loss of the entire Boc group |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard proton pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher, corresponding to the proton frequency.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2-10 seconds.
-
-
-
Data Processing: The acquired Free Induction Decay (FID) should be processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: A background spectrum of the empty ATR crystal or KBr pellet should be acquired and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be employed to analyze fragmentation patterns by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
3.1 Synthesis Workflow
The following diagram illustrates a general synthetic pathway for Boc-protected hydroxymethylpyrrolidinylcarbamate, starting from a suitable pyrrolidine precursor.
Caption: General synthesis of Boc-protected hydroxymethylpyrrolidinylcarbamate.
3.2 Mass Spectrometry Fragmentation Pathway
This diagram shows the characteristic fragmentation of the Boc-protecting group in mass spectrometry.[2][4]
Caption: Key fragmentation pathways of the Boc group in MS.
References
In-Depth Technical Guide to the 1H NMR Spectrum of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents predicted 1H NMR data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. A detailed, generalized experimental protocol for acquiring such a spectrum is also provided, alongside a structural diagram with key proton environments highlighted.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the proton signals of this compound. These predictions are based on the analysis of related pyrrolidine derivatives and the known effects of the tert-butyloxycarbonyl (Boc) protecting group and the hydroxymethyl substituent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -C(CH₃)₃ (Boc) | 1.45 | s | - | 9H |
| H-4a | 1.60 - 1.75 | m | - | 1H |
| H-4b | 2.05 - 2.20 | m | - | 1H |
| H-2a | 2.85 - 3.00 | dd | J ≈ 11.5, 6.5 | 1H |
| H-2b | 3.45 - 3.60 | dd | J ≈ 11.5, 4.5 | 1H |
| -CH₂OH | 3.50 - 3.65 | m | - | 2H |
| H-5 | 3.80 - 3.95 | m | - | 1H |
| H-3 | 4.00 - 4.15 | m | - | 1H |
| -NH- (Carbamate) | 4.80 - 5.00 | br s | - | 1H |
| -OH (Hydroxymethyl) | Variable | br s | - | 1H |
| -NH- (Pyrrolidine) | Variable | br s | - | 1H |
Note: The chemical shifts of protons attached to heteroatoms (-NH- and -OH) can be highly variable and are dependent on factors such as solvent, concentration, and temperature. The signals are often broad (br s) due to quadrupole broadening and/or chemical exchange. The pyrrolidine ring protons (H-2, H-3, H-4, and H-5) are expected to show complex splitting patterns (multiplets, m) due to diastereotopicity and spin-spin coupling with multiple neighboring protons.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.
-
The following is a general set of acquisition parameters that may be used and optimized:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Receiver Gain (RG): This should be optimized automatically by the spectrometer software.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds, to allow for full relaxation of the protons between scans.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed with an appropriate software package (e.g., TopSpin, Mnova, ACD/Labs).
-
Processing steps include:
-
Fourier Transformation: To convert the time-domain data (FID) to frequency-domain data (the spectrum).
-
Phase Correction: To ensure all peaks are in the absorptive mode.
-
Baseline Correction: To obtain a flat baseline.
-
Integration: To determine the relative number of protons giving rise to each signal.
-
Peak Picking and Referencing: To identify the chemical shift of each peak relative to the internal standard (TMS).
-
Visualization of Molecular Structure and Proton Environments
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the key proton environments discussed in the data table.
Caption: Chemical structure of this compound.
Physical and chemical properties of chiral hydroxymethylpyrrolidine derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of Chiral Hydroxymethylpyrrolidine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of chiral hydroxymethylpyrrolidine derivatives. These compounds are pivotal building blocks in modern organic synthesis, particularly in the development of pharmaceuticals, due to their versatile functionalities and inherent chirality. This document compiles essential quantitative data, detailed experimental protocols for property determination, and visual diagrams of key synthetic and catalytic processes.
Physical Properties
The physical properties of chiral hydroxymethylpyrrolidine derivatives are fundamental to their application in synthesis, influencing reaction conditions, purification methods, and formulation. The following tables summarize key quantitative data for several common derivatives.
Table 1: General Physical Properties
| Compound Name | Enantiomer | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 2-(Hydroxymethyl)pyrrolidine | (R)-(-)- | C₅H₁₁NO | 101.15 | Liquid/Solid |
| 2-(Hydroxymethyl)pyrrolidine | (S)-(+)- | C₅H₁₁NO | 101.15 | Liquid |
| N-Boc-2-(hydroxymethyl)pyrrolidine | Racemic | C₁₀H₁₉NO₃ | 201.26 | - |
| (2S,4R)-4-Hydroxy-1-Boc-pyrrolidine-2-carboxylic acid | (2S,4R) | C₁₀H₁₇NO₅ | 231.25 | Solid |
| (2S,2'S)-(-)-2-Hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)-methyl]-pyrrolidine | (2S,2'S) | C₁₁H₂₂N₂O | 198.31 | - |
Table 2: Thermal and Optical Properties
| Compound Name | Enantiomer | Melting Point (°C) | Boiling Point (°C) | Specific Optical Rotation [α] (degrees) | Density (g/mL) | Refractive Index (n₂₀/D) |
| 2-(Hydroxymethyl)pyrrolidine | (R)-(-)- | - | 74-76 (at 2 mmHg)[1] | -31 (c=1, toluene, 20°C, D-line)[1] | 1.025 (at 25°C)[1] | 1.4849[1] |
| 2-(Hydroxymethyl)pyrrolidine | (S)-(+)- | - | 74-76 (at 2 mmHg)[2] | +31 (c=1, toluene, 20°C, D-line)[2] | 1.025 (at 25°C)[2] | 1.4853[2] |
| (2S,2'S)-(-)-2-Hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)-methyl]-pyrrolidine | (2S,2'S) | - | 275-277 | -130 (c=0.36, EtOH, 28°C, D-line)[3][4] | - | 1.494[3][4] |
Chemical and Spectroscopic Properties
Chiral hydroxymethylpyrrolidine derivatives are valued for their dual functionality: the secondary amine of the pyrrolidine ring and the primary alcohol of the hydroxymethyl group. The pyrrolidine nitrogen acts as a nucleophile or a base, and its chirality is fundamental to its use in asymmetric synthesis.
Solubility
These compounds are generally soluble in a range of organic solvents. For instance, 2-(Hydroxymethyl)pyrrolidine and its derivatives are soluble in alcohols like ethanol, as well as chlorinated solvents and ethers.[3][4][5] This solubility profile makes them adaptable to a wide variety of reaction conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectra of hydroxymethylpyrrolidine derivatives exhibit characteristic signals for the pyrrolidine ring protons, typically in the range of 1.5-3.5 ppm. The diastereotopic protons of the hydroxymethyl group (CH₂OH) often appear as distinct multiplets due to the adjacent stereocenter. The proton attached to the chiral carbon (C2) also provides a key signal.
-
¹³C NMR: The carbon spectrum shows signals for the five carbons of the pyrrolidine ring and the hydroxymethyl carbon. The chemical shifts are sensitive to the substituents and the stereochemistry of the molecule.[6]
Infrared (IR) Spectroscopy: The IR spectra provide valuable information about the functional groups present.
-
O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: For derivatives with an unprotected amine, a peak appears in the 3300-3500 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
-
C-O Stretch: A distinct peak for the C-O single bond of the alcohol is typically found in the 1000-1200 cm⁻¹ range.
Experimental Protocols
Protocol for Melting Point Determination
This protocol describes the standard method for determining the melting point range of a solid organic compound using a capillary-based apparatus.[7][8]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of purity.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
The solid chiral hydroxymethylpyrrolidine derivative sample
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample column of 1-2 mm is achieved at the bottom of the tube.[8]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For an unknown compound, perform a rapid initial heating to find an approximate melting range. Allow the apparatus to cool.
-
For the accurate measurement, begin heating at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7]
-
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂. A pure compound typically has a sharp melting range of 0.5-2°C.
-
Protocol for Measuring Specific Optical Rotation
This protocol outlines the procedure for measuring the specific rotation of a chiral compound using a polarimeter.[9][10]
Objective: To measure the angle at which a chiral compound rotates plane-polarized light, a characteristic property of enantiomers.
Materials:
-
Polarimeter
-
Polarimeter cell (typically 1.00 dm length)
-
Volumetric flask (e.g., 5 or 10 mL)
-
Analytical balance
-
Syringe
-
Solvent (e.g., toluene, ethanol, water)
-
The chiral hydroxymethylpyrrolidine derivative sample
Procedure:
-
Solution Preparation:
-
Accurately weigh a precise mass of the chiral sample.
-
Dissolve the sample in a high-purity solvent in a volumetric flask. Fill the flask to the calibration mark, ensuring the sample is completely dissolved and the solution is homogeneous.
-
Calculate the concentration (c) in g/mL.
-
-
Blank Measurement:
-
Fill the polarimeter cell with the pure solvent. Ensure no air bubbles are present in the light path.[9]
-
Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell with the solution. Again, ensure no air bubbles are present.
-
Place the sample-filled cell into the polarimeter.
-
Measure the observed rotation (α_obs). Modern polarimeters will provide a direct digital reading. For manual instruments, adjust the analyzer until the light field appears uniform and read the angle from the scale.[10]
-
-
Calculation of Specific Rotation:
-
Use Biot's Law to calculate the specific rotation [α]: [α]ᵀλ = α_obs / (l × c)
-
Where:
-
T is the temperature in degrees Celsius (e.g., 20°C).
-
λ is the wavelength of the light source (typically the sodium D-line, 589 nm).
-
α_obs is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Report the result including the temperature, wavelength, concentration, and solvent used, e.g., [α]²⁰D = +31° (c=1, toluene).
-
Applications and Workflows
Chiral hydroxymethylpyrrolidine derivatives are highly valued as organocatalysts and chiral ligands in asymmetric synthesis.[11][12] Their structure allows for the formation of key intermediates, such as enamines, that facilitate stereoselective bond formation.
Diagram 1: General Synthetic Pathway from L-Proline
General synthetic route to chiral hydroxymethylpyrrolidine derivatives from L-Proline.
Diagram 2: Organocatalytic Cycle (Enamine Catalysis)
Mechanism of asymmetric synthesis using a pyrrolidine-based organocatalyst.
Diagram 3: Applications in Drug Development
Role of hydroxymethylpyrrolidine derivatives in pharmaceutical development.
References
- 1. (R)-(-)-2-Pyrrolidinemethanol 99 68832-13-3 [sigmaaldrich.com]
- 2. (S)-(+)-2-Pyrrolidinemethanol 97 23356-96-9 [sigmaaldrich.com]
- 3. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE | 66283-23-6 [chemicalbook.com]
- 4. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE | 66283-23-6 [amp.chemicalbook.com]
- 5. 2-(Hydroxymethyl)pyrrolidine | 498-63-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. rudolphresearch.com [rudolphresearch.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Commercial Availability and Therapeutic Potential of (3R,5S)-Pyrrolidinol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, chiral pyrrolidinol derivatives, particularly those with the (3R,5S) stereochemistry, have garnered significant interest for their potential in treating a range of diseases, including neurodegenerative disorders, lysosomal storage diseases, and metabolic conditions. This technical guide provides an in-depth overview of the commercial availability of (3R,5S)-pyrrolidinol derivatives, detailed experimental protocols for their biological evaluation, and a summary of their therapeutic applications.
Commercial Availability
A variety of (3R,5S)-pyrrolidinol derivatives are commercially available from several chemical suppliers, facilitating their use in research and drug discovery programs. These compounds serve as valuable building blocks for the synthesis of more complex molecules and as starting points for screening campaigns. The table below summarizes the availability of key (3R,5S)-pyrrolidinol derivatives.
| Compound Name | CAS Number | Molecular Formula | Supplier(s) | Purity |
| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol | 104587-51-1 | C₅H₁₁NO₂ | BOC Sciences[3], ChemScene[4], BLDpharm[5], Amadis Chemical[6] | ≥95%[3], ≥98%[4] |
| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | C₅H₁₂ClNO₂ | Biosynth[7], BLDpharm[8] | ≥97%[8] |
| (3R,5S)-5-O-DMT-3-pyrrolidinol | 151953-64-9 | C₂₆H₂₉NO₄ | ChemScene | ≥98% |
| (3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | 1955474-68-6 | C₆H₁₄ClNO₂ | Advanced ChemBlocks | 95% |
Therapeutic Applications and Biological Activity
(3R,5S)-pyrrolidinol derivatives have shown promise in several therapeutic areas. Their constrained cyclic structure allows for the precise positioning of substituents to interact with biological targets.
Neurodegenerative Diseases
Pyrrolidine derivatives are being investigated as potential treatments for Alzheimer's disease and other neurodegenerative disorders.[9][10] One of the key mechanisms of action is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.
-
Cholinesterase Inhibition: Certain pyrrolidine derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could help to alleviate the cognitive symptoms of Alzheimer's disease.[4][11] The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Ki).
Lysosomal Storage Diseases
Polyhydroxylated pyrrolidines can act as pharmacological chaperones for the treatment of lysosomal storage diseases such as Fabry disease.[12][13] These small molecules can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome, thereby restoring partial enzyme activity.
Diabetes
The inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated therapeutic approach for type 2 diabetes.[14] DPP-IV inhibitors prevent the degradation of incretin hormones, which leads to increased insulin secretion and improved glucose control. Pyrrolidine-based compounds have been designed as potent and selective DPP-IV inhibitors.[15]
Quantitative Data on Biological Activity
The following table summarizes representative quantitative data for the biological activity of pyrrolidine derivatives in relevant assays. It is important to note that the specific stereochemistry and substituents on the pyrrolidine ring significantly influence activity.
| Compound Class | Target | Assay | Key Findings | Reference |
| Pyrrolidinomethyl 2-aminopyridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | In vitro enzyme inhibition assay | (3′R, 4′R)-isomer is a potent and selective nNOS inhibitor with a Ki of 5 nM. | [16] |
| 1-Deoxygalactonojirimycin (DGJ) - an iminosugar with a related structure | α-Galactosidase A (α-Gal A) | Pharmacological chaperone screening in patient-derived T-cells | DGJ treatment increased α-Gal A activity to >50% of normal in several mutations causing Fabry disease. | [12] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Ellman's method | Compound 8g showed potent inhibition of both AChE and BChE with IC₅₀ values of 3.15 µM and 4.74 µM, respectively. | [17] |
| Pyrrole-3-carboximidamide derivatives | Dipeptidyl Peptidase-4 (DPP-4) | In vitro enzyme inhibition assay | Compound 5f was a potent DPP-4 inhibitor with an IC₅₀ value of 12.19 nM. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of (3R,5S)-pyrrolidinol derivatives. Below are representative protocols for key biological assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[18]
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Protocol:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer to the desired concentrations.
-
In a 96-well plate, add 200 µL of phosphate buffer, 20 µL of test compound solution, and 20 µL of AChE enzyme solution. A blank containing buffer instead of enzyme and a control containing solvent instead of the test compound should be included.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Add 20 µL of 0.075 M acetylthiocholine iodide to each well to start the reaction.
-
Immediately after mixing, measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value from the dose-response curve.[18]
Pharmacological Chaperone Screening Assay for Fabry Disease
This cell-based assay is used to identify compounds that can rescue the activity of mutant α-galactosidase A (α-Gal A) in patient-derived cells.[12]
Principle: The test compound (pharmacological chaperone) is incubated with patient-derived cells harboring a mutation in the α-Gal A gene. If the compound stabilizes the mutant enzyme, its activity will be increased compared to untreated cells.
Protocol:
-
Isolate mononuclear cells from the blood of Fabry patients and expand the T-cell population by culturing in RPMI 1640 medium supplemented with 10% fetal calf serum, IL-2, and PHA.[12]
-
Culture the patient-derived T-cells in the presence of various concentrations of the test (3R,5S)-pyrrolidinol derivative (e.g., 20 µM) for 3-4 days.[12]
-
As a control, culture the same cells without the test compound.
-
After the incubation period, harvest the cells and prepare cell lysates.
-
Measure the α-Gal A enzyme activity in the cell lysates using a fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside).
-
Compare the enzyme activity in the treated cells to that in the untreated cells to determine the degree of enhancement.[12]
Visualizations
Experimental Workflow for Pharmacological Chaperone Screening
Caption: Workflow for screening (3R,5S)-pyrrolidinol derivatives as pharmacological chaperones.
Signaling Pathway: DPP-IV Inhibition for Type 2 Diabetes
Caption: Mechanism of DPP-IV inhibition by (3R,5S)-pyrrolidinol derivatives in type 2 diabetes.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol,104587-51-1-Amadis Chemical [amadischem.com]
- 6. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | FH142905 [biosynth.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Pharmacological Chaperones in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological chaperone therapy for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review and recommendations for oral chaperone therapy in adult patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for pharmacological chaperones in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Antiviral Synthesis
Introduction
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chiral synthetic building block containing a substituted pyrrolidine ring. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including numerous antiviral agents. While a direct and prominent role of this compound in the synthesis of major approved antiviral drugs such as Boceprevir, Telaprevir, Remdesivir, or Baloxavir marboxil was not identified in a comprehensive literature review, the functionalized pyrrolidine core is central to the development of various antiviral compounds, particularly inhibitors of influenza neuraminidase and HIV protease.
This document provides an overview of the application of structurally related pyrrolidine derivatives in antiviral synthesis, focusing on their role as key intermediates in the creation of potent enzyme inhibitors.
Application in the Synthesis of Influenza Neuraminidase Inhibitors
Substituted pyrrolidine derivatives are key components in the design of inhibitors targeting influenza neuraminidase, an essential enzyme for the release of new virus particles from infected cells. The design of these inhibitors often mimics the natural substrate of neuraminidase, sialic acid.
One notable example is the development of potent influenza neuraminidase inhibitors built upon a pyrrolidine core. Research in this area has led to the synthesis of compounds with significant inhibitory activity against different strains of the influenza virus.
Quantitative Data on Pyrrolidine-Based Neuraminidase Inhibitors
The following table summarizes the inhibitory activity of a key pyrrolidine-based neuraminidase inhibitor, A-192558, and its analogues. This data highlights the potential of this class of compounds in antiviral drug discovery.
| Compound | Target | IC50 (µM) |
| A-192558 (20e) | Influenza A Neuraminidase | 0.2[1][2] |
| A-192558 (20e) | Influenza B Neuraminidase | 8[1][2] |
Experimental Protocols
While a specific protocol for the direct use of this compound was not found, the following is a representative protocol for the synthesis of a key intermediate for pyrrolidine-based influenza neuraminidase inhibitors, which illustrates the general synthetic strategies employed.
Synthesis of tert-butyl (±)-(2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate (18b) [1]
This multi-step synthesis creates a highly functionalized pyrrolidine core ready for further elaboration into potent neuraminidase inhibitors.
Step 1: Synthesis of cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid (7)
-
Detailed experimental procedures for this initial step are often proprietary or described in extensive supplementary materials of scientific publications. The general approach involves the protection of the pyrrolidine nitrogen and the amino group at position 3, followed by functionalization to introduce the carboxylic acid at position 4.
Step 2: Elaboration to the key intermediate (18b)
-
Starting from intermediate 7 , a series of reactions are performed to introduce the aminomethyl group at position 2 and the specific carbamyl group at the pyrrolidine nitrogen. This typically involves:
-
Protection of the carboxylic acid group.
-
Modification of the substituent at position 2 to an aminomethyl group.
-
Protection of the newly introduced amino group.
-
Deprotection and subsequent reaction of the pyrrolidine nitrogen to introduce the N'-ethyl-N'-isopropylcarbamyl moiety.
-
Final deprotection steps to yield the desired intermediate.
-
Visualization of Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the construction of pyrrolidine-based influenza neuraminidase inhibitors, starting from a protected pyrrolidine core.
References
Application of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Medicinal Chemistry: A Key Building Block for the Antiviral Drug Nirmatrelvir
Introduction
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chiral synthetic building block of significant interest in medicinal chemistry. Its unique stereochemistry and functional groups, a Boc-protected amine and a primary alcohol on a pyrrolidine scaffold, make it a valuable intermediate for the synthesis of complex bioactive molecules. This compound has gained prominence as a key starting material in the synthesis of Nirmatrelvir (PF-07321332), the active component of the oral antiviral medication Paxlovid™, which is used for the treatment of COVID-19.[1][2][3] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[4][5]
Application in the Synthesis of Nirmatrelvir
The primary application of this compound is in the construction of the "eastern fragment" of Nirmatrelvir, a crucial aminolactam intermediate. The synthesis involves the conversion of the hydroxymethyl group to a nitrile and subsequent cyclization to form the lactam ring. This fragment is then coupled with other key intermediates to assemble the final drug molecule. Various synthetic strategies have been developed to optimize the synthesis of Nirmatrelvir, focusing on efficiency, scalability, and sustainability.[6][7]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of Nirmatrelvir, highlighting the efficiency of the synthetic steps leading to the final compound.
| Step | Reactants | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Dipeptide Formation | Bicyclic proline methyl ester analog, Boc-L-tert-leucine | Dipeptide intermediate | HATU, DIPEA, DMF | 50% (after purification) | Not specified | [1][3] |
| Amide Coupling & Dehydration | Dipeptide acid, Aminolactam intermediate | Nirmatrelvir (as MTBE solvate) | EDCI, HOPO, DIPEA, MEK; then TFAA, NMM, iPrOAc | 70-80% (for 2 steps) | Not specified | [2] |
| Crystallization | Nirmatrelvir MTBE solvate | Nirmatrelvir (anhydrous Form 1) | Isopropyl acetate, Heptane | 94% | >99% | [2] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of Nirmatrelvir, demonstrating the application of intermediates derived from this compound.
Protocol 1: Synthesis of the Dipeptide Intermediate
This protocol describes the coupling of the bicyclic proline derivative (western fragment) with a protected amino acid.
-
To a solution of the bicyclic proline methyl ester analog (1 equivalent) and Boc-L-tert-leucine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA, 3 equivalents).
-
Cool the mixture to 0 °C and add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing sequentially with aqueous HCl (1N), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dipeptide intermediate.[1][3][6]
Protocol 2: Final Amide Coupling and Dehydration to Nirmatrelvir
This protocol outlines the coupling of the dipeptide acid with the aminolactam intermediate (eastern fragment) and subsequent dehydration to yield Nirmatrelvir.
-
Dissolve the dipeptide acid (1 equivalent) and the aminolactam hydrochloride salt (1.1 equivalents) in methyl ethyl ketone (MEK).
-
Add N,N-Diisopropylethylamine (DIPEA, 3 equivalents) and 2-hydroxypyridine-N-oxide (HOPO, catalytic amount) to the solution.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 equivalents) and stir the mixture at room temperature until the amide coupling is complete.
-
For the subsequent dehydration step, add N-methylmorpholine (NMM) and cool the reaction mixture.
-
Slowly add trifluoroacetic anhydride (TFAA) while maintaining a low temperature.
-
After the dehydration is complete, quench the reaction with water.
-
Extract the product with isopropyl acetate (iPrOAc) and wash the organic layer with brine.
-
Dry the organic phase, filter, and concentrate. The crude product can be crystallized from a mixture of methyl tert-butyl ether (MTBE) and heptane to yield Nirmatrelvir as an MTBE solvate.[2]
Mandatory Visualizations
SARS-CoV-2 Main Protease (Mpro) Signaling Pathway and Inhibition by Nirmatrelvir
References
- 1. mdpi.com [mdpi.com]
- 2. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]
- 3. connectsci.au [connectsci.au]
- 4. Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives[v1] | Preprints.org [preprints.org]
- 5. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Antiviral Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chiral building block, tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, and its stereoisomers are crucial intermediates in the asymmetric synthesis of a variety of potent antiviral agents. Their inherent chirality and functional groups make them ideal starting materials for constructing complex molecular architectures found in numerous pharmaceuticals, particularly those targeting viral proteases. This document provides a detailed overview of the application of this versatile building block, with a focus on its role in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including Boceprevir and Telaprevir. Detailed experimental protocols and relevant biological pathway information are also presented.
Introduction: The Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimal interaction with biological targets.[2] Chiral pyrrolidine derivatives, such as this compound, are of particular importance as they enable the synthesis of enantiomerically pure drugs, thereby enhancing therapeutic efficacy and minimizing potential side effects associated with off-target interactions of other stereoisomers.[3]
Application in the Synthesis of HCV Protease Inhibitors
This compound and its related isomers are key components in the synthesis of several drugs targeting the Hepatitis C Virus (HCV). HCV is a leading cause of chronic liver disease worldwide, and its replication relies on the function of viral enzymes, including the NS3/4A serine protease.[4][5] This protease is responsible for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[5] By inhibiting the NS3/4A protease, drugs like Boceprevir and Telaprevir effectively block the viral life cycle.
Boceprevir
Boceprevir is a potent inhibitor of the HCV NS3 protease.[6] While a direct, detailed synthetic route starting from this compound for the entire Boceprevir molecule is not fully detailed in the provided search results, the synthesis of key intermediates and related structures highlights the importance of chiral pyrrolidine moieties. The synthesis of Boceprevir involves the coupling of a complex bicyclic proline moiety with other key fragments.[6][7]
Telaprevir
Telaprevir is another direct-acting antiviral agent that inhibits the HCV NS3/4A serine protease.[8] The synthesis of Telaprevir has been approached through various routes, with some notable for their efficiency and use of biocatalysis.[9][10] A highly efficient synthesis of Telaprevir has been reported that utilizes a biocatalytic desymmetrization and two multicomponent reactions as key steps.[9][10]
Quantitative Data
The following tables summarize key quantitative data from the synthesis of intermediates related to Telaprevir.
Table 1: Biocatalytic Desymmetrization for a Telaprevir Precursor [8]
| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Temperature (°C) |
| Amano PS lipase on Celite | meso-diol precursor | (1S,2R)-monoacetate | 97 | 97 | 17 | 0 |
| Amano PS lipase | diol (after chemical acetylation) | (1R,2S)-monoacetate | 78 | 95 | 21 | 20 |
Table 2: Key Step in a Multicomponent Reaction-Based Synthesis of a Telaprevir Intermediate [9]
| Reaction Step | Starting Materials | Product | Yield (%) |
| Ugi four-component reaction | (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid, cyclohexyl isocyanide, methyl (R)-2-amino-3-(3-(tert-butoxycarbonyl)phenyl)propanoate, formaldehyde | Protected tripeptide | 76 |
Experimental Protocols
General Protocol for the Oxidation of a Hydroxy Intermediate to a Ketoamide in Telaprevir Synthesis
This protocol is based on a procedure described for the synthesis of Telaprevir.[11]
-
Dissolution: Dissolve the hydroxy telaprevir intermediate (1.05 g) in dichloromethane (25 mL) in a round bottom flask.
-
Cooling: Cool the resulting solution to approximately 5°C.
-
Addition of Oxidizing Agent: Add Dess-Martin periodinane (1.28 g) to the cooled solution.
-
Reaction: Stir the reaction mixture at a temperature between 0°C and 5°C for about 2 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography.
-
Quenching: Once the reaction is complete, quench the reaction mixture with a sodium thiosulphate solution.
-
Washing: Wash the mixture with a sodium bicarbonate solution (20 mL).
-
Isolation: Concentrate the dichloromethane layer under reduced pressure to obtain the final ketoamide product (Telaprevir).
General Protocol for a Coupling Reaction in Boceprevir Intermediate Synthesis
The following is a generalized protocol based on descriptions of coupling reactions for Boceprevir synthesis.
-
Activation: A dipeptide derivative is activated, for example, by forming a mixed anhydride with isobutyl chloroformate and N-methylmorpholine (NMM) in ethyl acetate (EtOAc).
-
Coupling: The activated dipeptide is then coupled with 3-amino-4-cyclobutyl-2-oxobutyramide.
-
Alternative Coupling: Alternatively, the coupling can be performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and NMM in acetonitrile.
Signaling Pathway
The antiviral drugs Boceprevir and Telaprevir target the HCV NS3/4A protease, which plays a critical role in both the viral replication cycle and the evasion of the host's innate immune response.
Figure 1: The HCV NS3/4A protease signaling pathway and its inhibition by Boceprevir and Telaprevir.
The HCV NS3/4A protease is essential for processing the viral polyprotein into mature proteins required for replication.[4][5] Additionally, it actively suppresses the host's innate immune response by cleaving two key adaptor proteins: Toll-IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF) and mitochondrial antiviral-signaling protein (MAVS).[4][12][13] This cleavage prevents the downstream activation of transcription factors IRF3 and NF-κB, which are crucial for the production of type I interferons and the establishment of an antiviral state.[12][13] Boceprevir and Telaprevir directly inhibit the proteolytic activity of NS3/4A, thereby blocking both viral polyprotein processing and the evasion of the host's immune system.
Experimental Workflow
The general workflow for the synthesis of a chiral drug using a building block like this compound involves a series of chemical transformations.
Figure 2: A generalized experimental workflow for chiral drug synthesis.
Conclusion
This compound and its stereoisomers are invaluable chiral building blocks in the field of drug discovery. Their application in the synthesis of potent antiviral agents, such as the HCV protease inhibitors Boceprevir and Telaprevir, underscores their importance. The ability to introduce specific stereochemistry through these building blocks is fundamental to the development of effective and safe pharmaceuticals. The provided protocols and pathway information offer a foundational understanding for researchers working on the synthesis and development of novel antiviral therapies.
References
- 1. Bridged Pyrrolidine with Reduced Lipophilicity - Enamine [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. rsc.org [rsc.org]
- 10. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
- 12. pnas.org [pnas.org]
- 13. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in PROTAC Linker Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PROTACs and the Significance of Linker Design
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The linker is not merely a spacer but plays a crucial role in dictating the overall properties of the PROTAC, including its solubility, cell permeability, and ability to induce a stable and productive ternary complex. The length, rigidity, and chemical composition of the linker are all critical parameters that require careful optimization for each specific target and E3 ligase pair.
Physicochemical Properties of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
This compound is a chiral, bifunctional molecule that offers several advantageous features for its incorporation into PROTAC linkers.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Chirality | (3R, 5S) |
| Functional Groups | - Boc-protected amine- Primary alcohol- Secondary amine (within the pyrrolidine ring) |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMSO. |
Note: The data presented in this table is based on typical values provided by chemical suppliers and may vary slightly between batches.
The presence of both a protected amine and a primary alcohol allows for orthogonal chemical modifications, providing synthetic flexibility in the construction of the PROTAC linker. The stereochemistry of the pyrrolidine ring can also influence the conformational preferences of the final PROTAC, potentially impacting its binding affinity and degradation efficiency.
Proposed Role and Synthetic Applications in PROTAC Linker Synthesis
This compound can be envisioned as a versatile scaffold for introducing specific structural motifs and exit vectors within a PROTAC linker.
General Synthetic Strategy
The primary alcohol and the Boc-protected amine are the key handles for incorporating this building block into a linker chain. A general synthetic workflow can be proposed as follows:
Figure 1. A generalized synthetic workflow for incorporating the pyrrolidine building block.
Potential Signaling Pathway Context
The ultimate goal of a PROTAC is to induce the degradation of a target protein. The signaling pathway involved is the Ubiquitin-Proteasome System (UPS).
Figure 2. The PROTAC-mediated protein degradation pathway.
Experimental Protocols (Hypothetical)
As no specific literature examples are available, the following protocols are hypothetical and based on standard organic chemistry procedures. Researchers should adapt these methods based on the specific properties of their target ligands and linker components.
Protocol 1: Activation of the Hydroxymethyl Group via Tosylation
Objective: To convert the primary alcohol to a better leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tosylated product.
Protocol 2: Boc Deprotection of the Amine
Objective: To deprotect the amine for subsequent coupling reactions.
Materials:
-
Boc-protected pyrrolidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Filter the precipitate and wash with cold diethyl ether to obtain the TFA salt of the deprotected amine.
-
Alternatively, neutralize the reaction mixture carefully with saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent.
Conclusion and Future Perspectives
This compound represents a promising and versatile building block for the synthesis of novel PROTAC linkers. Its bifunctional nature and defined stereochemistry offer opportunities to create linkers with specific conformational properties and attachment points. While detailed applications in published PROTACs are currently lacking, the fundamental chemical reactivity of its functional groups allows for its straightforward integration into established PROTAC synthesis workflows. Future research in the field of targeted protein degradation will likely see the utilization of such chiral building blocks to fine-tune the properties of PROTACs, leading to the development of more potent and selective therapeutics. The experimental protocols provided herein, though hypothetical, offer a solid foundation for researchers to begin exploring the potential of this intriguing molecule in their own PROTAC design and synthesis endeavors.
Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs Using Substituted Pyrrolidine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[3]
Substituted pyrrolidine linkers are increasingly being incorporated into PROTAC design to introduce conformational rigidity and improve physicochemical properties.[4] The stereochemistry and substitution pattern of the pyrrolidine ring can pre-organize the PROTAC molecule, potentially enhancing its binding affinity and cellular permeability. This document provides detailed protocols for the synthesis of PROTACs utilizing substituted pyrrolidine linkers, focusing on two common and robust chemical strategies: sequential amide bond formation and a combination of amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[][5]
PROTAC Mechanism of Action: A Signaling Pathway
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is released after inducing ubiquitination and can catalytically facilitate the degradation of multiple POI molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details two distinct synthetic workflows for the preparation of PROTACs featuring a substituted pyrrolidine linker. The protocols utilize commercially available, orthogonally protected pyrrolidine building blocks, which allow for a modular and efficient assembly of the final PROTAC molecule.
Protocol 1: Synthesis via Sequential Amide Bond Formation
This protocol describes the synthesis of a PROTAC using an orthogonally protected pyrrolidine linker, specifically (2S,4R)-4-(allyloxycarbonylamino)-1-(9-fluorenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid, which allows for sequential deprotection and amide coupling.
Overall Workflow:
Caption: Workflow for sequential amide bond formation.
Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate
-
Fmoc Deprotection:
-
Dissolve (2S,4R)-4-(allyloxycarbonylamino)-1-(9-fluorenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq) in a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual piperidine. The resulting crude amine is used in the next step without further purification.
-
-
Amide Coupling with E3 Ligase Ligand:
-
Dissolve the crude amine from the previous step and a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH) (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Alloc-protected Linker-E3 Ligase Ligand conjugate.
-
Step 2: Synthesis of the Final PROTAC
-
Alloc Deprotection:
-
Dissolve the Alloc-protected Linker-E3 Ligase Ligand conjugate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add phenylsilane (10 eq) to the solution.
-
Purge the solution with argon for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude amine is typically used directly in the next step.
-
-
Amide Coupling with Target Protein Ligand:
-
Dissolve the crude amine from the previous step and a carboxylic acid-functionalized target protein ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC directly by preparative high-performance liquid chromatography (HPLC) to obtain the final product.
-
Characterize the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Synthesis via Amide Coupling and Click Chemistry
This protocol utilizes a substituted pyrrolidine linker with orthogonal protecting groups suitable for both amide coupling and click chemistry, such as (2S,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid.
Overall Workflow:
Caption: Workflow for amide coupling and click chemistry.
Step 1: Synthesis of the Azide-Functionalized Linker-E3 Ligase Ligand Conjugate
-
Amide Coupling:
-
Dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylic acid (1.0 eq) and an amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2) (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Work up the reaction as described in Protocol 1, Step 1.2.
-
Purify the crude product by flash column chromatography to yield the Boc-protected, azide-functionalized Linker-E3 Ligase Ligand conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified product from the previous step in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor for the consumption of the starting material by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
Step 2: Synthesis of the Final PROTAC via Click Chemistry
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the crude amine salt from the previous step and an alkyne-functionalized target protein ligand (1.0 eq) in a mixture of tert-butanol and water (1:1).
-
Add a solution of sodium ascorbate (0.3 eq, as a freshly prepared 1 M solution in water).
-
Add a solution of copper(II) sulfate pentahydrate (0.1 eq, as a 1 M solution in water).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of PROTACs using substituted pyrrolidine linkers. Actual results may vary depending on the specific ligands used.
Table 1: Reaction Yields for Sequential Amide Bond Formation (Protocol 1)
| Step | Reaction | Substrate | Product | Typical Yield (%) |
| 1a | Fmoc Deprotection | (2S,4R)-Alloc-amino-Fmoc-pyrrolidine-COOH | Crude Amine | >95% (crude) |
| 1b | Amide Coupling | Crude Amine + E3 Ligand-COOH | Alloc-Linker-E3 Ligase | 60-80% |
| 2a | Alloc Deprotection | Alloc-Linker-E3 Ligase | Crude Amine | >95% (crude) |
| 2b | Amide Coupling | Crude Amine + POI Ligand-COOH | Final PROTAC | 40-60% |
Table 2: Reaction Yields for Amide Coupling and Click Chemistry (Protocol 2)
| Step | Reaction | Substrate | Product | Typical Yield (%) |
| 1a | Amide Coupling | Boc-azido-pyrrolidine-COOH + E3 Ligand-NH2 | Boc-azido-Linker-E3 Ligase | 65-85% |
| 1b | Boc Deprotection | Boc-azido-Linker-E3 Ligase | Crude Azide-Amine | >95% (crude) |
| 2 | CuAAC | Crude Azide-Amine + POI Ligand-Alkyne | Final PROTAC | 50-75% |
Table 3: Characterization of a Representative Pyrrolidine-Based PROTAC
| Analysis | Method | Result |
| Identity | LC-MS | Calculated Mass vs. Observed Mass |
| Purity | Analytical HPLC | >95% |
| Structure | ¹H NMR, ¹³C NMR | Spectra consistent with proposed structure |
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis of PROTACs incorporating substituted pyrrolidine linkers. The use of orthogonally protected pyrrolidine building blocks allows for a modular and efficient assembly of the final PROTAC molecules through either sequential amide couplings or a combination of amide bond formation and click chemistry. Careful optimization of reaction conditions and purification procedures is essential for obtaining high-quality PROTACs for biological evaluation. The rigidity and defined stereochemistry of substituted pyrrolidine linkers offer a promising strategy for the development of potent and selective protein degraders.
References
Application Notes & Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates with Chiral Pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction Chiral pyrrolidines are a cornerstone of modern asymmetric synthesis, serving as both versatile chiral building blocks and powerful organocatalysts.[1][2] Their prevalence in FDA-approved pharmaceuticals underscores their significance in drug discovery and development.[2][3] Organocatalysis, which utilizes small organic molecules like the amino acid L-proline and its derivatives, has emerged as a crucial third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis.[4][5] Pyrrolidine-based catalysts are particularly effective in activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions, enabling a wide range of enantioselective transformations.[4][6][7] This document provides detailed protocols and application data for the synthesis of key pharmaceutical intermediates using chiral pyrrolidine-catalyzed reactions.
Core Concepts: Pyrrolidine-Catalyzed Activation Modes
Chiral pyrrolidine catalysts, such as proline, operate primarily through two distinct catalytic cycles depending on the nature of the carbonyl substrate.
-
Enamine Catalysis: In this mode, the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral, nucleophilic enamine intermediate.[4][7] This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction). Subsequent hydrolysis regenerates the catalyst and yields the chiral product. This mechanism is fundamental to reactions like asymmetric aldol and Mannich reactions.[6]
-
Iminium Catalysis: This pathway is common for reactions involving α,β-unsaturated aldehydes or ketones. The pyrrolidine catalyst condenses with the substrate to form an electrophilic chiral iminium ion.[6] This activation lowers the LUMO of the α,β-unsaturated system, facilitating a stereoselective conjugate addition by a nucleophile.[8] Hydrolysis of the resulting enamine intermediate furnishes the product and regenerates the catalyst.
Application 1: Synthesis of an Intermediate for (R)-Baclofen
(R)-Baclofen is a muscle relaxant and antispastic agent. A key step in its asymmetric synthesis is the enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde, which establishes the chiral center.[8][9] Chiral diarylprolinol silyl ethers are highly effective catalysts for this transformation.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: Coupling Reactions of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for coupling reactions involving Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate. This versatile building block is a valuable component in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, possessing a Boc-protected amine and a primary alcohol, allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of novel therapeutics, including PROTACs and other targeted therapies.[1][2]
Overview of Reactivity
This compound offers two primary sites for chemical modification: the nucleophilic secondary amine (after deprotection of the Boc group) and the primary hydroxyl group. This allows for a variety of coupling reactions to introduce diverse functionalities.
Key Applications:
-
Amide Bond Formation: The free amine, after Boc deprotection, readily participates in amide coupling reactions with carboxylic acids, acid chlorides, and activated esters (e.g., NHS esters).[3]
-
Urea and Carbamate Formation: The deprotected amine can react with isocyanates and chloroformates to form ureas and carbamates, respectively.
-
Ether Synthesis: The primary hydroxyl group can be alkylated or arylated under appropriate conditions to form ethers.
-
Esterification: The hydroxyl group can be acylated with carboxylic acids or their derivatives to form esters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 663948-85-4 | [1][4] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [4] |
| Molecular Weight | 216.28 g/mol | [4] |
| Purity | ≥97% | [1][4] |
| Boiling Point | 351.4 °C at 760 mmHg | [5] |
| Storage Conditions | 2-8°C, protect from light, keep dry and sealed | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for common coupling reactions involving this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: Boc Deprotection of the Pyrrolidine Amine
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent coupling reactions.
Workflow for Boc Deprotection:
Caption: Workflow for Boc Deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (10-20 eq.) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
The resulting residue, the TFA salt of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine, can often be used in the next step without further purification. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[6]
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol outlines the formation of an amide bond between the deprotected pyrrolidine amine and a carboxylic acid using a standard peptide coupling agent.
Workflow for Amide Coupling:
Caption: Workflow for Amide Coupling.
Materials:
-
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine TFA salt (from Protocol 1)
-
Carboxylic acid of interest
-
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1 eq.), HATU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3 eq.) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine TFA salt (1.1 eq.) in a minimal amount of anhydrous DMF and add DIPEA (1-2 eq.) to neutralize the TFA salt.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 3: Coupling with an N-Hydroxysuccinimide (NHS) Ester
This protocol details the reaction of the deprotected pyrrolidine amine with a pre-activated NHS ester.
Workflow for NHS Ester Coupling:
Caption: Workflow for NHS Ester Coupling.
Materials:
-
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine (can be used as the free base or generated in situ from the TFA salt with base)
-
N-Hydroxysuccinimide (NHS) ester of interest
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the NHS ester (1 eq.) in anhydrous DMF in a round-bottom flask.
-
In a separate vial, dissolve the deprotected amine (1.1 eq.) in anhydrous DMF.
-
Add the amine solution to the flask containing the NHS ester.
-
Add DIPEA (2 eq.) to the reaction mixture.[3]
-
Stir the reaction at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting NHS ester is consumed.[3]
-
Once the reaction is complete, dilute the reaction mixture with EtOAc.[3]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the coupling reactions described above. Note that yields are highly substrate-dependent and the values provided are for illustrative purposes based on similar coupling reactions found in the literature.
| Protocol | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Boc Deprotection | TFA, DCM | DCM | 0 to RT | 1-2 | >95 (crude) |
| 2. Amide Coupling | Carboxylic Acid, HATU, HOBt, DIPEA | DMF | RT | 12-24 | 60-90 |
| 3. NHS Ester Coupling | NHS Ester, DIPEA | DMF | RT | 4-18 | 70-95 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols outlined in this document provide a foundation for researchers to perform various coupling reactions, enabling the incorporation of this scaffold into a wide range of compounds for drug discovery and development. The differential reactivity of the protected amine and the primary alcohol allows for a modular approach to synthesis, facilitating the generation of diverse chemical libraries.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Boc Deprotection of Hydroxypyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the construction of complex molecules like pharmaceutical intermediates. Its stability under various conditions and facile removal under acidic conditions make it a popular choice. This application note provides a detailed overview and comparative protocols for the N-Boc deprotection of hydroxypyrrolidine derivatives, which are valuable chiral building blocks in medicinal chemistry. The presence of a hydroxyl group necessitates careful selection of deprotection conditions to avoid potential side reactions such as dehydration or rearrangement.[1] This document outlines several common and effective methods, presenting quantitative data to aid in the selection of the most suitable protocol for your specific research needs.
Comparison of Deprotection Reagents
The choice of reagent for N-Boc deprotection is critical and can significantly influence reaction efficiency, yield, and purity of the final product. Below is a summary of common deprotection agents and their typical performance in the context of hydroxypyrrolidine derivatives.
| Reagent | Typical Conditions | Reaction Time | Yield | Key Remarks |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to room temp. | 1 - 4 h | High | A standard and highly effective method. TFA is volatile, which can simplify work-up, but it is also corrosive.[1] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or MeOH, room temp. | 1 - 16 h | High | A widely used and effective method. The product is isolated as the hydrochloride salt, which can sometimes be directly used. Anhydrous conditions are recommended.[1] |
| Oxalyl Chloride | MeOH, room temp. | 1 - 4 h | Good to High | A milder alternative to strong acids, often resulting in a cleaner reaction with yields up to 90% for various substrates.[1][2] |
| Amberlyst 15 | MeOH, reflux | 1 - 2 h | Good | A solid-supported acid catalyst that simplifies the work-up process to a simple filtration, offering a more environmentally friendly option.[1] |
| Thermolysis | High-boiling solvent (e.g., TFE), 150°C | 1 - 2 h | Moderate to Good | A catalyst-free method suitable for substrates that are sensitive to strong acids. The high temperature may not be suitable for all derivatives.[1][3] |
Experimental Protocols
Detailed methodologies for the key deprotection reactions are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard and highly effective method for N-Boc deprotection.
Materials:
-
N-Boc-hydroxypyrrolidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-hydroxypyrrolidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in DCM and carefully neutralize with a saturated NaHCO₃ solution until the cessation of gas evolution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected hydroxypyrrolidine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This is another common and effective method that yields the hydrochloride salt of the amine.
Materials:
-
N-Boc-hydroxypyrrolidine derivative
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the N-Boc-hydroxypyrrolidine derivative (1.0 eq) in anhydrous 1,4-dioxane (0.1 M) in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, dilute the mixture with diethyl ether to enhance precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the hydroxypyrrolidine hydrochloride.
-
If the product does not precipitate, remove the solvent under reduced pressure to obtain the hydrochloride salt.[1]
-
The free amine can be obtained by neutralizing the salt with a suitable base.
Protocol 3: Mild Deprotection using Oxalyl Chloride
This protocol offers a milder alternative to strong acids, which can be beneficial for sensitive substrates.
Materials:
-
N-Boc-hydroxypyrrolidine derivative
-
Methanol (MeOH)
-
Oxalyl chloride
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc-hydroxypyrrolidine derivative (1.0 eq) in methanol (0.1 M) and stir at room temperature for 5 minutes.[1]
-
Carefully add oxalyl chloride (3.0 eq) dropwise to the solution.[1]
-
Stir the reaction mixture for 1-4 hours at room temperature, monitoring the progress by TLC.[1][2]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Work up the residue by adding a saturated NaHCO₃ solution to neutralize the mixture, followed by extraction with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to isolate the free amine.
Potential Side Reactions and Selectivity
The hydroxyl group in hydroxypyrrolidine derivatives introduces the possibility of side reactions under strongly acidic conditions. These can include:
-
Dehydration: Elimination of the hydroxyl group to form a pyrroline derivative.[1]
-
Rearrangement: Acid-catalyzed rearrangement of the pyrrolidine ring.[1]
The use of milder reagents like oxalyl chloride or solid-supported acids can often mitigate these side reactions.[1] Generally, the N-Boc group is significantly more labile to acid than the hydroxyl group, leading to high selectivity with the protocols described.[1]
Visualizing the Workflow
The general workflow for the N-Boc deprotection of hydroxypyrrolidine derivatives is depicted below.
Caption: General workflow for N-Boc deprotection of hydroxypyrrolidine.
The following diagram illustrates the decision-making process for selecting an appropriate deprotection reagent.
Caption: Decision logic for selecting an N-Boc deprotection reagent.
Conclusion
The selection of an appropriate N-Boc deprotection protocol for hydroxypyrrolidine derivatives is crucial for the successful synthesis of target molecules. While strong acids like TFA and HCl are robust and widely used, milder alternatives such as oxalyl chloride and solid-supported reagents like Amberlyst 15 provide excellent options, especially for sensitive substrates where side reactions are a concern.[1] For particularly acid-sensitive compounds, catalyst-free thermolysis can be considered.[1][3] By carefully considering the substrate's stability and the desired final product form (free amine vs. salt), researchers can choose the optimal conditions to achieve high yields and purity.
References
Stereoselective Synthesis of Pyrrolidine-Containing Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. Its non-planar, five-membered saturated structure provides access to three-dimensional chemical space, which is crucial for specific molecular interactions with biological targets. The stereochemistry of substituents on the pyrrolidine ring often plays a critical role in determining the efficacy and selectivity of these molecules. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of key pyrrolidine-containing bioactive molecules.
Application Note 1: Asymmetric Synthesis of (S)-Captopril, an ACE Inhibitor
(S)-Captopril is a potent angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and certain types of congestive heart failure. The therapeutic activity resides in the (S,S)-diastereomer. A common and efficient stereoselective synthesis starts from the readily available chiral building block, L-proline.
Synthetic Strategy
The synthesis involves the acylation of L-proline with a chiral acyl chloride. The stereocenter in the acyl moiety is introduced via resolution of a racemic mixture or through an asymmetric synthesis. A key step is the coupling of (S)-3-acetylthio-2-methylpropanoyl chloride with L-proline, followed by deprotection of the thiol group.
Experimental Protocol: Synthesis of (S)-Captopril
Step 1: Synthesis of 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline
-
To a solution of L-proline (10 g) in purified water (60 ml), add a solution of sodium hydroxide (7.2 g in 70 ml of water) to adjust the pH to 8-10, and cool the mixture to -2°C.[1]
-
While maintaining the temperature between 0-5°C and the pH at 8-10 with the sodium hydroxide solution, slowly add (R)-3-(acetylthio)-2-methylpropionyl chloride (15.5 g).[1]
-
After the addition is complete, allow the reaction to proceed for 10 minutes.
-
Warm the reaction mixture to 25-30°C and stir for 3 hours.[1]
-
Upon completion, acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (2 x 100 ml).[1]
-
Combine the organic layers and concentrate under reduced pressure to obtain the product.
Step 2: Synthesis of (S)-Captopril
-
Prepare a solution of sodium hydroxide (14 g) in purified water (30 ml) and cool to -2 to 0°C.
-
Add the 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline obtained in the previous step (21 g).
-
Warm the mixture to 35-40°C and stir for 1.5 hours.[1]
-
Cool the reaction to 25-30°C and adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Add zinc powder (0.5 g) and stir for 1 hour to reduce any disulfide byproducts.[1]
-
Filter the mixture and extract the filtrate with dichloromethane (2 x 100 ml).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield (S)-Captopril.[1]
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield | Purity |
| 1 | 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline | L-proline | (R)-3-(acetylthio)-2-methylpropionyl chloride, NaOH | 95% | - |
| 2 | (S)-Captopril | 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline | NaOH, HCl, Zinc powder | 93% | >99% (by HPLC) |
Application Note 2: Diastereoselective Synthesis of (R)-Eletriptan, an Anti-Migraine Agent
(R)-Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches. The desired therapeutic activity is associated with the (R)-enantiomer. The synthesis described here utilizes a chiral pyrrolidine derivative to introduce the key stereocenter.
Synthetic Strategy
The synthesis involves a multi-step sequence starting from 5-bromoindole. Key steps include the introduction of the chiral (R)-pyrrolidinemethyl side chain at the C3 position of the indole, followed by a palladium-catalyzed Heck coupling to install the phenylsulfonylethyl moiety at the C5 position. The final steps involve reduction of the double bond and deprotection.
Experimental Protocol: Synthesis of (R)-Eletriptan
Step 1: Heck Coupling of 5-Bromoindole with Phenyl Vinyl Sulfone
-
In a reaction vessel, combine 5-bromoindole (5.0 g, 25.5 mmol), phenyl vinyl sulfone (7.50 g, 44.64 mmol), palladium(II) acetate (0.46 g, 2.05 mmol), and tri-o-tolylphosphine (1.55 g, 5.10 mmol) in DMF.[2]
-
Add triethylamine (4.88 g, 48.46 mmol) to the mixture.
-
Heat the reaction to 95-105°C for 6-15 hours.[2]
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter.
-
Wash the filtrate with water and brine, then dry over sodium sulfate.
-
Concentrate the organic layer to yield the coupled product.
Step 2: Introduction of the Chiral Pyrrolidine Moiety and Reduction
-
The product from Step 1 is acylated with Cbz-Proline acid chloride.
-
The resulting intermediate is then reduced using a hydride reducing agent in a suitable solvent like THF at 0-65°C to yield (R)-Eletriptan.[2] The reduction of the double bond is typically carried out using 10% Pd/C in methanol under a hydrogen atmosphere (40-60 psi) at 20-30°C.[2]
Quantitative Data
| Step | Product | Key Reagents | Catalyst | Solvent | Yield | Purity |
| 1 | 5-(2-(phenylsulfonyl)ethenyl)-1H-indole | 5-bromoindole, phenyl vinyl sulfone, triethylamine | Pd(OAc)₂, tri-o-tolylphosphine | DMF | - | - |
| 2 | (R)-Eletriptan | Intermediate from Step 1, Cbz-Proline acid chloride, Hydride reducing agent, H₂ | Pd/C | THF, Methanol | - | >95% (by HPLC)[2] |
Application Note 3: Stereoselective Synthesis of the Pyrrolizidine Alkaloid (R)-Bgugaine
(R)-Bgugaine is a pyrrolizidine alkaloid that has demonstrated DNA binding and antibacterial properties. Its stereoselective synthesis is of interest for further biological evaluation.
Synthetic Strategy
A concise enantioselective synthesis of (R)-Bgugaine has been achieved starting from (S)-N-carboethoxyprolinal. The key steps involve a Wittig reaction to introduce the long alkyl chain, followed by reduction of the resulting double bond and the carbamate to furnish the N-methyl group.
Experimental Protocol: Synthesis of (R)-Bgugaine
Step 1: Wittig Reaction
-
Freshly prepared (S)-N-carboethoxy prolinal is subjected to a one-pot Wittig olefination without isolation of the intermediate phosphonium salt.[3]
Step 2: Reduction
-
The product from the Wittig reaction is reduced with H₂ over Pd/C in ethanol.[3]
-
This is followed by reduction with lithium aluminum hydride (LAH) in THF to yield (R)-Bgugaine.[3]
Quantitative Data
| Step | Product | Key Reagents | Catalyst/Reducing Agent | Solvent | Overall Yield |
| 1 & 2 | (R)-Bgugaine | (S)-N-carboethoxy prolinal, Wittig reagent | H₂/Pd/C, LAH | Ethanol, THF | 33% (over 6 steps) |
Signaling Pathways and Mechanisms of Action
Eletriptan: 5-HT1B/1D Receptor Agonism
Eletriptan's anti-migraine effect is mediated through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. These are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.
Caption: Signaling pathway of Eletriptan via 5-HT1B/1D receptor agonism.
Pyrrolizidine Alkaloid-Induced Apoptosis
Pyrrolizidine alkaloids (PAs) are metabolized by cytochrome P450 enzymes in the liver to reactive pyrrolic esters. These metabolites can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
Caption: Pyrrolizidine alkaloid-induced apoptosis pathways.
DPP-4 Inhibition by Pyrrolidine-Containing Drugs
Several anti-diabetic drugs containing a pyrrolidine moiety, such as Vildagliptin and Saxagliptin, act as dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).
Caption: Mechanism of action of DPP-4 inhibitors.
References
Troubleshooting & Optimization
Optimization of N-Boc deprotection conditions for hydroxypyrrolidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-Boc deprotection of hydroxypyrrolidine derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this common synthetic transformation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the N-Boc deprotection of hydroxypyrrolidine derivatives.
Q1: My N-Boc deprotection is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Here are the primary causes and potential solutions:
-
Insufficient Acid Strength or Equivalents: The tert-butoxycarbonyl (Boc) group requires acid for cleavage. If the reaction is sluggish or stalls, the acidity may be too low.
-
Solution: Increase the concentration or the number of equivalents of the acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)). Ensure you are using a sufficient excess, typically ranging from 5 to 10 equivalents.[1]
-
-
Reaction Time and Temperature: The reaction may not have proceeded to completion.
-
Solution: Extend the reaction time and monitor progress closely using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction is still slow at room temperature, a modest increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions.
-
-
Inadequate Reagent Quality: The deprotection reagent may have degraded.
-
Solution: Use fresh or properly stored reagents. For instance, 4M HCl in dioxane can degrade over time, so using a relatively new solution is advisable.[1]
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
A2: The hydroxyl group on the pyrrolidine ring can lead to specific side reactions under strongly acidic conditions.[1]
-
Dehydration: Elimination of the hydroxyl group can occur, leading to the formation of a pyrroline derivative.[1]
-
Rearrangement: Acid-catalyzed rearrangement of the pyrrolidine ring is another potential side reaction.[1]
-
Mitigation: Similar to dehydration, using milder acids or catalyst-free methods like thermolysis (if the substrate is thermally stable) can prevent rearrangements.[1]
-
-
Ester Cleavage: If your molecule contains other acid-sensitive functional groups, such as esters, they may be cleaved under the deprotection conditions.[2]
-
Mitigation: A milder deprotection method is crucial. Oxalyl chloride in methanol has been shown to be effective for N-Boc deprotection in the presence of acid-labile groups where traditional methods like TFA or HCl failed.[2]
-
Q3: The work-up procedure is complicated, or I am having trouble isolating my product. Any suggestions?
A3: Work-up and isolation can be challenging, especially when dealing with volatile and corrosive reagents like TFA.
-
TFA Removal: Residual TFA can be difficult to remove completely and can protonate the product, making extraction tricky.
-
Solution: After removing the bulk of the TFA and solvent under reduced pressure, co-evaporation with a non-polar solvent like toluene can help. Neutralization of the residue with a base (e.g., saturated sodium bicarbonate solution) is a standard procedure to obtain the free amine.[1]
-
-
Product Isolation: The deprotected amine may be highly polar and water-soluble, leading to poor extraction efficiency.
-
Solution: If the product is the hydrochloride salt (from using HCl in dioxane), it can sometimes be directly isolated by trituration with a non-polar solvent like diethyl ether and then collected by filtration.[1] For highly polar free amines, consider using a more polar extraction solvent or employing solid-phase extraction (SPE) techniques.
-
Q4: Which deprotection reagent should I choose for my specific hydroxypyrrolidine derivative?
A4: The choice of reagent depends on the overall stability of your molecule and the presence of other functional groups.
-
For robust substrates: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are standard and highly effective methods.[1]
-
For acid-sensitive substrates: Milder reagents are recommended.[1]
Comparative Data of N-Boc Deprotection Conditions
The following table summarizes various reagents and conditions for the N-Boc deprotection of 3-hydroxypyrrolidine. Please note that yields can be substrate-dependent.
| Reagent | Typical Conditions | Reaction Time | Yield | Remarks |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to room temperature | 1 - 4 h | High | A standard and effective method. The volatility of TFA can be an advantage during work-up, but it is corrosive.[1] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or MeOH, room temperature | 1 - 16 h | High | Commonly used and effective. The resulting hydrochloride salt can sometimes be directly isolated. Anhydrous conditions are required to prevent side reactions.[1] |
| Oxalyl Chloride | MeOH, room temperature | 1 - 4 h | Good to High | A milder alternative to strong acids, often providing clean reactions with yields up to 90%.[1][2] |
| Amberlyst 15 | MeOH, reflux | 1 - 2 h | Good | A solid-supported acid catalyst that simplifies work-up through filtration and offers a more environmentally friendly option.[1] |
| Thermolysis | High-boiling solvent (e.g., TFE), 150°C | 1 - 2 h | Moderate to Good | A catalyst-free method suitable for substrates sensitive to strong acids. High temperatures may not be compatible with all substrates.[1][3] |
Detailed Experimental Protocols
1. Deprotection using Trifluoroacetic Acid (TFA) [1]
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine.
2. Deprotection using Hydrochloric Acid (HCl) in Dioxane [1]
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous 1,4-dioxane (0.1 M).
-
Add a 4M solution of HCl in dioxane (5-10 eq) to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of 3-hydroxypyrrolidine.
-
The free amine can be obtained by neutralization with a suitable base.
3. Deprotection using Oxalyl Chloride [1][2]
-
In a dry round-bottom flask, dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in methanol (0.1 M) and stir for 5 minutes at room temperature.
-
Add oxalyl chloride (3.0 eq) dropwise to the solution.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Work up the residue with a basic solution to isolate the free amine.
4. Deprotection using Amberlyst 15 [1]
-
To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in methanol (0.1 M), add Amberlyst 15 resin (e.g., 20 wt%).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the resin by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Visual Guides
Caption: General experimental workflow for N-Boc deprotection.
References
Technical Support Center: Synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate. This guide addresses common issues encountered during a plausible multi-step synthesis, offering solutions to minimize side reactions and optimize product yield and purity.
Hypothetical Synthetic Pathway
A plausible and efficient synthetic route to this compound initiates from a readily available chiral starting material, such as a derivative of L-glutamic acid. This multi-step process typically involves the formation of the pyrrolidinone ring, followed by stereoselective reductions and a final protection step.
Caption: Plausible synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues during the synthesis.
Step 1 & 2: Cyclization and Diastereoselective Reduction
Question 1: My cyclization to form the pyrrolidinone intermediate is low-yielding. What are the possible causes and solutions?
Answer: Low yields in the initial cyclization step can often be attributed to incomplete reaction or the formation of side products. Here are some troubleshooting strategies:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, you can try increasing the temperature or extending the reaction time.
-
Sub-optimal Reagents: The choice of cyclizing agent is crucial. If you are using a standard procedure, ensure the reagent is of high purity and activity.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Ensure you are using a dry, appropriate solvent as specified in established protocols.
Question 2: The diastereoselective reduction of the keto group in the pyrrolidinone intermediate is not selective, leading to a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is critical for obtaining the desired (3R,5S) stereochemistry. Poor selectivity can result from several factors:
-
Reducing Agent: The choice of reducing agent is paramount for stereocontrol. Bulky reducing agents often provide higher diastereoselectivity. If you are observing poor selectivity, consider screening other reducing agents.
-
Temperature Control: Reduction reactions are often highly temperature-dependent. Maintaining a low and consistent temperature (e.g., -78 °C) is crucial to maximize diastereoselectivity.
-
Chelation Control: For substrates with nearby chelating groups, using a chelating reducing agent can enforce a specific conformation, leading to higher selectivity.
| Issue | Potential Cause | Recommended Solution |
| Low Diastereomeric Ratio | Non-optimal reducing agent | Screen a panel of reducing agents (e.g., L-Selectride®, K-Selectride®). |
| Fluctuating reaction temperature | Maintain strict temperature control using a cryostat or a well-maintained cooling bath. | |
| Incorrect solvent | Use a non-coordinating solvent to minimize interference with the reducing agent. |
Step 3: Reduction of Lactam and Ester
Question 3: During the reduction of the lactone intermediate, I am observing over-reduction of the hydroxymethyl group. How can I prevent this?
Answer: Over-reduction is a common side reaction when using powerful reducing agents like Lithium Aluminum Hydride (LAH). To minimize this:
-
Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. Use the minimum amount required for the desired transformation.
-
Reaction Temperature: Perform the reduction at a low temperature and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed.
-
Alternative Reducing Agents: Consider using a milder reducing agent that is less likely to reduce the primary alcohol.
Question 4: The work-up procedure after the LAH reduction is problematic, leading to low yields of the amino-diol product.
Answer: The work-up after a LAH reduction is critical for isolating the product. A common and effective procedure is the Fieser work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add X mL of water (where X is the mass of LAH in grams).
-
Add X mL of 15% aqueous NaOH solution.
-
Add 3X mL of water.
-
Stir the mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with an appropriate organic solvent.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Step 4: Boc Protection
Question 5: I am observing the formation of a di-Boc protected side product during the final protection step. How can I favor mono-Boc protection?
Answer: The formation of a di-tert-butoxycarbonyl (di-Boc) protected amine is a common side-product, especially with primary amines.[1] Here are some strategies to promote selective mono-Boc protection:
-
Stoichiometry Control: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (1.05-1.1 equivalents) is often sufficient.
-
Slow Addition: Add the Boc₂O solution slowly to the reaction mixture. This maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic mono-Boc product.
-
Use of Protic Solvents: Performing the reaction in an alcoholic solvent like methanol can enhance the rate of Boc protection for the primary amine.[2]
Question 6: Can the hydroxyl group react with Boc anhydride?
Answer: While amines are significantly more nucleophilic than alcohols, under certain conditions, particularly with the use of a catalyst like 4-Dimethylaminopyridine (DMAP) at elevated temperatures, the hydroxyl group can be acylated by Boc anhydride to form a tert-butyl carbonate. To avoid this:
-
Avoid DMAP if possible: For many primary and secondary amines, the reaction proceeds efficiently without a catalyst.
-
Control Temperature: Run the reaction at room temperature or 0 °C to minimize the reactivity of the alcohol.
-
pH Control: Maintaining a basic pH (e.g., using NaHCO₃ or a tertiary amine base) will favor the reaction at the more nucleophilic amine.
| Side Product | Formation Conditions | Mitigation Strategy |
| Di-Boc Adduct | Excess Boc₂O, high concentration | Use 1.05-1.1 eq. of Boc₂O, slow addition |
| O-Boc Adduct | Use of DMAP, elevated temperature | Avoid DMAP, maintain low temperature (0 °C to RT) |
Experimental Protocols
General Protocol for Boc Protection of (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidine
-
Dissolve (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Logical Relationships in Troubleshooting
Caption: A logical workflow for troubleshooting synthetic issues.
References
Technical Support Center: Purification of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate from typical reaction mixtures. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my reaction mixture?
A1: Common impurities can include unreacted starting materials, excess Boc-anhydride ((Boc)₂O), byproducts such as tert-butanol, and potentially diastereomers if the stereoselectivity of the synthesis is not 100%. It is also possible to have di-Boc protected byproducts. A thorough analysis of your crude product by techniques like TLC, LC-MS, and NMR is recommended to identify the specific impurities present.
Q2: My compound is quite polar due to the hydroxyl group. How does this affect purification by column chromatography?
A2: The polarity of this compound requires a more polar solvent system for elution from silica gel. A typical mobile phase would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or methanol). You will likely need a higher proportion of the polar solvent. For very polar impurities, a gradient elution may be necessary.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Crystallization can be challenging for this molecule due to its conformational flexibility and the presence of a hydroxyl group which can lead to "oiling out". Strategies to induce crystallization include:
-
Solvent Screening: Test a variety of solvent systems. Good starting points are mixtures where the compound is soluble when hot but sparingly soluble at room temperature, such as ethyl acetate/hexane or methanol/diethyl ether.
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, followed by further cooling in a refrigerator or ice bath.
-
Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites.
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which the compound is insoluble until turbidity is observed.
Q4: How can I remove residual di-tert-butyl dicarbonate ((Boc)₂O) from my reaction mixture?
A4: Unreacted (Boc)₂O can often be removed during the aqueous work-up. Quenching the reaction with a nucleophile like imidazole or ammonium hydroxide can convert the remaining (Boc)₂O into a more easily removable derivative. During column chromatography, (Boc)₂O is non-polar and will elute quickly with a low polarity solvent system.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound won't elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For this compound, a higher percentage of ethyl acetate or the addition of methanol to a dichloromethane or ethyl acetate mobile phase may be necessary. |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity. | Screen different solvent systems. For example, try substituting ethyl acetate with acetone or adding a small amount of a more polar solvent like methanol. A shallower gradient during elution can also improve resolution. |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the silica gel (which is acidic). | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize active sites on the silica gel. |
| Product elutes too quickly (with the solvent front) | The solvent system is too polar. | Start with a less polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. |
Crystallization
| Problem | Possible Cause | Solution |
| "Oiling out" instead of crystallization | The compound is melting in the solvent or the solution is too supersaturated. Impurities may also be present. | Use a larger volume of solvent, cool the solution more slowly, or try a different solvent system. A pre-purification step by column chromatography can remove impurities that inhibit crystallization. |
| No crystal formation | The solution is not sufficiently supersaturated, or the solvent is not appropriate. | Concentrate the solution by slowly evaporating some of the solvent. Try adding an anti-solvent. If possible, use a seed crystal. |
| Low yield of crystals | The compound has significant solubility in the mother liquor. | Cool the solution to a lower temperature (e.g., in a freezer) before filtration. Concentrate the mother liquor to obtain a second crop of crystals. |
| Crystals are discolored or appear impure | Impurities were trapped during rapid crystal growth. | Recrystallize the material, ensuring slow cooling to allow for the formation of a more ordered and pure crystal lattice. A charcoal treatment of the hot solution can sometimes remove colored impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the specific impurity profile of your reaction mixture, as determined by TLC analysis.
-
Preparation of the Crude Sample:
-
After the reaction work-up, concentrate the crude product under reduced pressure to obtain a residue.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis.
-
-
TLC Analysis and Solvent System Selection:
-
Spot the crude material on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an optimal mobile phase that gives good separation between the desired product and impurities. A good starting point for this compound is a mixture of Ethyl Acetate and Hexane (e.g., starting from 1:1 and increasing the polarity). A more polar system like Dichloromethane/Methanol (e.g., 95:5) may also be effective. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel using the chosen non-polar solvent (e.g., hexane) as a slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system. If a gradient is needed, start with a lower polarity and gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is already of reasonable purity and a suitable solvent system can be identified.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating.
-
Slowly add a "poor" or "anti-solvent" (e.g., hexane, diethyl ether, or water) in which the compound is insoluble, until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. If crystals form, this is a promising solvent system.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
If using an anti-solvent, add it dropwise to the warm solution of the "good" solvent until persistent cloudiness is observed, then add a few drops of the "good" solvent to redissolve and clarify the solution before slow cooling.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Data Presentation
The following table summarizes typical purification parameters for Boc-protected amino alcohols. Note that these are starting points and will likely require optimization for this compound.
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent System | Expected Purity | Typical Yield |
| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (Gradient from 50% to 100% Ethyl Acetate) or Dichloromethane / Methanol (Gradient from 0% to 10% Methanol) | >95% | 70-90% |
| Recrystallization | N/A | Ethyl Acetate / Hexane, Methanol / Diethyl Ether, or Ethanol / Water | >98% | 60-85% (may be lower if multiple crops are not collected) |
Visualizations
Common impurities in chiral pyrrolidine synthesis and their removal
Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges related to impurities in chiral pyrrolidine synthesis and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in chiral pyrrolidine synthesis?
A1: Impurities in chiral pyrrolidine synthesis can be broadly categorized into several classes depending on the synthetic route:
-
Starting Materials and Reagents: Unreacted starting materials, excess reagents, and contaminants within the reagents themselves.
-
By-products: Compounds formed from side reactions inherent to the chosen synthetic pathway. For example, in proline-catalyzed reactions, self-aldol products or other undesired condensation products can form.
-
Diastereomers and Enantiomers: The formation of the undesired enantiomer (the distomer) or diastereomers if multiple chiral centers are created. This directly impacts the enantiomeric excess (ee) and diastereomeric ratio (dr) of the final product.[][2]
-
Catalyst Residues: Residual metals (e.g., Palladium, Rhodium, Ruthenium, Copper) from hydrogenation, cross-coupling, or C-H activation steps.[3][4]
-
Solvent and Protecting Group Residues: Residual solvents from the reaction or purification, and by-products from the removal of protecting groups (e.g., Boc, Cbz).[]
Q2: My chiral purity (enantiomeric excess) is low. What are the likely causes?
A2: Low enantiomeric excess (ee) is a frequent issue and can stem from several factors:
-
Suboptimal Catalyst Performance: The chiral catalyst or ligand may be impure, degraded, or used under non-optimal conditions (temperature, pressure, solvent).
-
Racemization: The desired product or chiral intermediates may racemize under the reaction or workup conditions (e.g., harsh pH, elevated temperatures).[5]
-
Impure Starting Materials: The chiral starting materials, such as proline or its derivatives, may have low enantiomeric purity to begin with.[5]
-
Background (Uncatalyzed) Reaction: A non-enantioselective background reaction may be competing with the desired catalytic asymmetric reaction.
Q3: How can I detect and quantify impurities in my product?
A3: A combination of analytical techniques is essential for a comprehensive impurity profile:[]
-
Chromatography:
-
Spectroscopy:
-
NMR (¹H, ¹³C): Provides structural information about the main product and any significant impurities. Chiral shift reagents can sometimes be used to determine enantiomeric purity.
-
FTIR: Helps identify functional groups associated with impurities.
-
-
Elemental Analysis: Can detect residual inorganic catalysts or reagents.
Troubleshooting Guides
Problem 1: Residual Metal Catalyst Contamination
Scenario: You have performed a palladium-on-carbon (Pd/C) hydrogenation to synthesize a saturated pyrrolidine and suspect residual palladium in your product.
Troubleshooting Steps:
-
Initial Removal: The primary method for removing heterogeneous catalysts like Pd/C is filtration. For fine particles, filtration through a pad of Celite® is highly effective.
-
Identify the Impurity: Quantify the palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Select a Scavenging Method: If filtration is insufficient, use a metal scavenger. The choice depends on the nature of the product and the metal.
-
Execute Protocol: Follow a detailed protocol for the chosen scavenging method.
-
Confirm Removal: Re-analyze the product using ICP-MS or AAS to confirm the palladium content is below the acceptable limit (often <10 ppm for pharmaceutical intermediates).
dot graph TD { rankdir=LR; node [shape=rectangle, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];
} end_dot Caption: Workflow for removing residual metal catalysts.
Problem 2: Poor Separation of Enantiomers/Diastereomers
Scenario: Your chiral HPLC analysis shows poor resolution between the enantiomers of your pyrrolidine product.
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol or methanol/acetonitrile). Small changes can have a large impact on resolution. Adding an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.
-
Screen Chiral Stationary Phases (CSPs): Not all CSPs work for all compounds. If optimization of the mobile phase fails, screen different types of CSPs (e.g., amylose-based vs. cellulose-based).[7]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes increase resolution, albeit with longer run times. Using a column oven to control the temperature is crucial, as temperature affects retention times and selectivity.[7]
-
Consider Derivatization: If direct separation is unsuccessful, consider derivatizing the pyrrolidine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column.[8]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];
} end_dot Caption: Troubleshooting logic for poor chiral HPLC resolution.
Quantitative Data Summary
The efficiency of impurity removal is highly dependent on the chosen method and the specific impurity. Below is a summary of typical removal efficiencies for common purification techniques.
| Impurity Type | Purification Method | Typical Efficiency / Result | Notes |
| Residual Palladium | Filtration through Celite® | Reduces bulk catalyst to ~50-200 ppm | Effective for heterogeneous catalysts. |
| Residual Palladium | Treatment with Thiol-Silica Gel | Reduces Pd content to <10 ppm | A common metal scavenging technique. |
| Diastereomers | Flash Column Chromatography | >99% diastereomeric purity | Requires careful solvent system selection. |
| Enantiomers | Preparative Chiral HPLC/SFC | >99.5% enantiomeric excess (ee) | Gold standard for high-purity enantiomers.[7] |
| Unreacted Reagents | Liquid-Liquid Extraction | >95% removal | Dependent on differential solubility. |
| By-products | Crystallization | Can achieve >99% purity | Effective if by-products have different solubility. |
Key Experimental Protocols
Protocol 1: Removal of Residual Palladium Catalyst using a Thiol-Based Scavenger
Objective: To reduce the palladium content in a final pyrrolidine product to below 10 ppm.
Materials:
-
Crude pyrrolidine product dissolved in a suitable solvent (e.g., Toluene, Ethyl Acetate, or DCM).
-
Thiol-functionalized silica gel (metal scavenger).
-
Inert atmosphere (Nitrogen or Argon).
-
Stir plate and magnetic stir bar.
-
Filter funnel and filter paper.
Procedure:
-
Dissolve the crude product in a suitable solvent (approx. 10-20 mL of solvent per gram of product) in a round-bottom flask.
-
Add the thiol-functionalized silica gel scavenger. A typical loading is 5-10 times the mass of the residual palladium. If the exact Pd content is unknown, use 1-2% of the scavenger by weight relative to the product.
-
Place the flask under an inert atmosphere.
-
Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The optimal time should be determined empirically.
-
Monitor the reaction by taking small aliquots, filtering, and analyzing for palladium content (if facilities are available) or until the recommended time has passed.
-
Once scavenging is complete, filter the mixture through a pad of Celite® or a 0.45 µm filter to remove the silica gel.
-
Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.
-
Submit a sample for final ICP-MS analysis to confirm the palladium content is below the target threshold.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
Objective: To determine the enantiomeric purity of a chiral pyrrolidine derivative.
Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® IA, IB, IC).
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol).
-
Sample of the chiral pyrrolidine.
-
Racemic standard of the pyrrolidine (if available).
Procedure:
-
Method Development (if no method exists):
-
Start with a common mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1.0 mL/min.
-
Inject a sample of the racemic standard to confirm that both enantiomers can be separated and to determine their retention times.
-
If resolution is poor, systematically vary the mobile phase composition (e.g., to 80:20, 95:5) and screen other alcohol modifiers (e.g., ethanol).
-
-
Sample Preparation:
-
Accurately prepare a solution of your synthesized pyrrolidine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a sufficient duration to allow all peaks to elute.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the major (desired) enantiomer and the minor (impurity) enantiomer based on the retention times from the racemic standard.
-
Integrate the area of both peaks.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
References
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Improving yield and purity in the synthesis of Boc-protected pyrrolidinols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in the synthesis of Boc-protected pyrrolidinols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Boc-protected pyrrolidinols in a question-and-answer format.
Issue 1: Low Yield During Boc Protection of Pyrrolidinol
Q1: I am experiencing low yields during the reaction of 3-pyrrolidinol with di-tert-butyl dicarbonate (Boc₂O). What are the potential causes and how can I improve the yield?
A1: Low yields in this critical protection step can often be attributed to several factors related to reaction conditions and work-up procedures.[1]
-
Inadequate Base: The choice and amount of base are crucial for neutralizing the acidic byproduct formed during the reaction.[1] A common and effective system involves using sodium bicarbonate in a biphasic water/ethyl acetate mixture.[1] Ensure the base is in sufficient excess.
-
Incomplete Reaction: The reaction is typically stirred overnight at room temperature to ensure it goes to completion.[1] Incomplete reactions will directly result in lower yields.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended until the starting material is fully consumed.[2]
-
Suboptimal Work-up and Extraction: Proper work-up is essential to recover the product efficiently. After the reaction, any undissolved salts should be filtered off.[1] The aqueous layer must be thoroughly extracted with a suitable organic solvent, such as ethyl acetate, to recover all of the product.[1] Washing the combined organic layers with brine is also important to remove water-soluble impurities.[1]
Issue 2: Difficulties in the Purification of the Product
Q2: I am struggling to obtain a pure product after the synthesis. What are the recommended purification methods?
A2: The crude product of Boc-protected pyrrolidinol is often an oil, which can present purification challenges.[1] The choice of purification technique can significantly impact the final purity and yield.
-
Column Chromatography: A common method for purifying the crude product is column chromatography using a mixture of ethyl acetate and hexane as the eluent.[1]
-
Crystallization: For some Boc-protected pyrrolidinols, recrystallization can be a highly effective method to obtain a pure, solid product and improve the final isolated yield.[1] For instance, recrystallization from a solvent like heptanes has been used successfully.[1]
-
Preparative HPLC: For achieving the highest level of purity, especially for final products or when separating challenging impurities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[3]
Issue 3: Side Reactions and Impurity Formation
Q3: I am observing unexpected byproducts in my reaction mixture. What are common side reactions and how can I minimize them?
A3: Side reactions can lead to lower yields and complicate purification. Understanding and controlling these reactions is key.
-
Over-reduction: In syntheses starting from a precursor that requires a reduction step (e.g., N-Boc-L-proline to N-Boc-L-prolinol), over-reduced byproducts can form.[4] Maintaining a low reaction temperature (typically 0 °C to room temperature) is critical to minimize these side reactions.[4]
-
Elimination Products: During subsequent functionalization of the hydroxyl group (e.g., conversion to a mesylate or tosylate), the formation of an elimination product (an alkene) can compete with the desired substitution.[4] Running the reaction at low temperatures (e.g., 0 °C) can help to minimize this side reaction.[4]
-
Moisture Sensitivity: Reagents like mesyl chloride and tosyl chloride are sensitive to moisture.[4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and related side reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc group in the synthesis of pyrrolidinol derivatives?
A1: The "Boc" group (tert-butoxycarbonyl) is a protecting group for the nitrogen atom of the pyrrolidine ring.[1][5] It prevents the amine from participating in unwanted reactions during subsequent synthetic steps, allowing for selective modifications at other parts of the molecule, such as the hydroxyl group.[2][5] The Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions.[1][5]
Q2: What are the typical applications of Boc-protected pyrrolidinols?
A2: Chiral Boc-protected pyrrolidinols, such as (R)-(-)-N-Boc-3-pyrrolidinol, are valuable building blocks in the synthesis of pharmaceuticals.[1][5] Their stereochemical purity is often crucial for the biological activity of the final active pharmaceutical ingredients (APIs).[1] They are commonly used in the production of neuroactive drugs, antivirals, and enzyme inhibitors.[1]
Q3: How can I monitor the progress of the Boc protection reaction?
A3: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (pyrrolidinol), you can observe the disappearance of the starting material spot and the appearance of the product spot. This allows you to determine when the reaction is complete.
Q4: What are the key considerations for the deprotection of the Boc group?
A4: The removal of the Boc group is typically achieved under acidic conditions.[6] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[6][7] It is important to be aware that the tert-butyl cation generated during deprotection can lead to side reactions by alkylating nucleophilic sites on the substrate.[8] The use of scavengers, such as triisopropylsilane (TIS) or water, can help to suppress these unwanted alkylation reactions.[9]
Data Presentation
Table 1: Comparison of Purification Techniques for Boc-Protected Compounds
| Technique | Speed | Resolution | Capacity | Cost | Key Advantage |
| Flash Chromatography | Fast | Moderate | High | Low | Rapid and cost-effective for routine purifications.[3] |
| Preparative HPLC | Slow | High | Low | High | Provides the highest level of purity for final products.[3] |
| Crystallization | Variable | High | High | Low | Highly efficient, scalable, and economical for solid compounds.[3] |
Experimental Protocols
Protocol 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol
This protocol describes a standard procedure for the Boc protection of (R)-3-pyrrolidinol.
Materials:
-
(R)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of pyrrolidinol).[2]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[2]
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.[2]
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Wash the combined organic layers with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product via column chromatography if necessary.[2]
Visualizations
Caption: Experimental workflow for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.
Caption: Troubleshooting workflow for low yield in Boc protection of pyrrolidinol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mastering Diastereoselectivity in 2-Substituted Pyrrolidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for managing diastereoselectivity in reactions involving 2-substituted pyrrolidines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in reactions involving 2-substituted pyrrolidines?
A1: Diastereoselectivity in these reactions is primarily governed by a complex interplay of steric and electronic factors that create a facial bias for the approach of an incoming reagent. The key factors include:
-
Substrate Control: The existing stereocenter at the C2 position of the pyrrolidine ring, and any other stereocenters present, play a crucial role in directing the stereochemical outcome. The substituent at the C2 position can sterically hinder one face of the molecule, forcing the reagent to attack from the less hindered face.[1]
-
Reagent and Catalyst Control: The choice of reagents and catalysts can either enhance or override the inherent facial bias of the substrate. Chiral auxiliaries, chiral catalysts (such as proline and its derivatives), Lewis acids, and enzymes can create a chiral environment around the substrate, favoring the formation of one diastereomer over the other.[1][2][3] For example, the N-tert-butanesulfinyl group is a highly effective chiral auxiliary in cycloaddition reactions.[1][3]
-
Reaction Conditions: Parameters such as temperature, solvent, and reaction time can significantly impact the energy difference between the diastereomeric transition states. Lowering the reaction temperature often increases diastereoselectivity by amplifying these small energy differences.[1] Solvent polarity can also influence the conformation of the substrate and the transition state, thereby affecting the diastereomeric ratio.[1]
-
Intermediate Geometry: The geometry of key reaction intermediates, such as enamines in proline catalysis or N-acyliminium ions, is critical in determining the direction of nucleophilic attack.[1] The formation of specific chelated transition states can also lock the conformation of the intermediate, leading to high diastereoselectivity.
Q2: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the initial troubleshooting steps?
A2: A low diastereomeric ratio indicates that the energy difference between the competing transition states leading to the two diastereomers is small. To improve the d.r., consider the following systematic approach:
-
Lower the Reaction Temperature: This is often the most effective initial step, as it can enhance the selectivity of reactions with even small differences in activation energies between the two pathways.[1]
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., alcohols), to find the optimal conditions.[1]
-
Vary the Catalyst or Reagent: If you are using a catalyst, try screening different ones. For Lewis acid-catalyzed reactions, varying the metal and ligands can have a profound effect on selectivity.[1] In organocatalysis, subtle changes to the catalyst structure can lead to significant improvements in d.r.
-
Modify the Substrate: If possible, consider altering the steric bulk of the substituents on the pyrrolidine ring or the incoming reagent. Increasing the steric hindrance can create a stronger facial bias. The nature of the nitrogen protecting group is often critical for stereochemical control.[1]
-
Check Reagent Purity: Ensure that all reagents and solvents are pure and anhydrous, as impurities can sometimes interfere with the reaction and lower selectivity.[1]
Troubleshooting Guides
Issue 1: Poor endo/exo Selectivity in Diels-Alder Reactions
Question: My Diels-Alder reaction using a 2-substituted pyrrolidine-based catalyst is giving a poor endo/exo ratio. How can I improve the selectivity?
Answer: The endo/exo selectivity in Diels-Alder reactions is influenced by a combination of secondary orbital interactions, steric effects, and catalyst-substrate interactions. While the "endo rule" often predicts the major product, this is not always the case, especially with simple dienes.[4][5][6][7] Here’s how you can troubleshoot:
-
Catalyst Choice: The structure of the pyrrolidine-based catalyst is critical. For instance, diarylprolinol silyl ethers are known to be effective in promoting highly enantioselective and diastereoselective Diels-Alder reactions.[8] Experiment with different substituents on the catalyst to fine-tune the steric and electronic environment.
-
Lewis Acid Catalysis: The addition of a Lewis acid can enhance the rate and selectivity of the Diels-Alder reaction.[7] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and potentially exaggerating the energy difference between the endo and exo transition states.
-
Temperature: As with other diastereoselective reactions, lowering the temperature generally favors the kinetically controlled product, which is often the endo isomer.[7]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. A systematic solvent screen is recommended.
Issue 2: Low Diastereoselectivity in the Alkylation of 2-Substituted Pyrrolidine Enamines
Question: I am performing an alkylation of an enamine derived from a 2-substituted pyrrolidine and an aldehyde/ketone, but the diastereoselectivity is low. What can I do?
Answer: The diastereoselectivity of enamine alkylations is determined by the facial selectivity of the electrophile's approach to the enamine. The conformation of the enamine and the nature of the transition state are key.
-
Steric Hindrance of the Pyrrolidine Substituent: The substituent at the C2 position of the pyrrolidine directs the incoming electrophile to the opposite face. If this substituent is too small, the directing effect will be weak. Consider using a pyrrolidine with a bulkier C2-substituent to enhance facial shielding.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature is crucial for improving selectivity.
-
Solvent: The choice of solvent can influence the E/Z ratio of the enamine and the overall reaction stereoselectivity.
-
-
Nature of the Electrophile: The steric bulk of the electrophile can also play a role. A bulkier electrophile may lead to higher diastereoselectivity.
-
Additives: In some cases, the addition of Lewis acids or other additives can help to organize the transition state and improve selectivity.[9][10]
Data Presentation
Table 1: Effect of Reaction Conditions on Diastereoselectivity in a Multicomponent Synthesis of Substituted Pyrrolidines [11]
| Entry | Nucleophile | Lewis Acid (equiv.) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Allyltrimethylsilane | TiCl4 (1.2) | >95:5 | 78 |
| 2 | Allyltributylstannane | TiCl4 (1.2) | 99:1 | 85 |
| 3 | Triethylsilane | TiCl4 (1.2) | 90:10 | 65 |
| 4 | Tributyltinhydride | TiCl4 (1.2) | 85:15 | 58 |
Table 2: Influence of Catalyst on the Diastereoselective Alkylation of 3-Pyrrolines [12]
| Entry | Catalyst | Ligand | Product | Regioselectivity (C2:C3) | ee (%) |
| 1 | Co(acac)2 | (S)-Ph-BOX | C3-Alkylated | >98:2 | 97 |
| 2 | NiCl2(dme) | (S)-iPr-BOX | C2-Alkylated | 2:>98 | 95 |
Experimental Protocols
Protocol 1: Diastereoselective Multicomponent Synthesis of a Polysubstituted Pyrrolidine [1][11]
-
To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) at -78 °C, add TiCl4 (1.2 equiv, 1M solution in CH2Cl2) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO3 solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the highly substituted pyrrolidine derivative.
-
Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.
Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction [8][13]
-
In a dry flask, dissolve the ketone (2.0 mmol) in anhydrous DMSO (4 mL).
-
Add L-proline (0.6 mmol, 30 mol%).
-
Stir the mixture at room temperature until the proline is dissolved.
-
Add the aldehyde (1.0 mmol) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. L-Proline/CoCl2-catalyzed highly diastereo- and enantioselective direct aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Preventing racemization during functionalization of chiral pyrrolidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the functionalization of chiral pyrrolidines, ensuring the stereochemical integrity of your valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral pyrrolidine functionalization?
A1: Racemization is the process by which a pure, single enantiomer of a chiral pyrrolidine is converted into a mixture of both of its enantiomers (e.g., the S-enantiomer converts to a 50:50 mixture of S and R). This loss of stereochemical purity occurs at the chiral center being functionalized, most commonly the α-carbon (the carbon atom adjacent to the nitrogen). The biological activity of many pharmaceuticals and catalysts is highly dependent on a specific 3D structure, making the prevention of racemization a critical issue.[1][2]
Q2: What is the primary chemical mechanism responsible for racemization at the α-carbon of a chiral pyrrolidine?
A2: The most common mechanism is enolization (or the formation of an analogous enolate-like intermediate). This typically occurs under basic conditions, especially when the pyrrolidine nitrogen is acylated. The N-acyl group increases the acidity of the proton on the α-carbon. A base can then abstract this proton to form a planar, achiral enolate intermediate. Subsequent protonation or reaction of this intermediate can occur from either face, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[1][2] Harsh reaction conditions, such as elevated temperatures or the use of strong acids or bases, can promote this process.[1]
Q3: Which types of functionalization reactions pose the highest risk of racemization?
A3: Any reaction that involves the activation of the α-carbon or the nitrogen atom can pose a risk. The highest risks are associated with:
-
N-Acylation/Peptide Coupling: Activating the carboxyl group of an N-protected amino acid (like proline) for amide bond formation is a very common scenario where racemization can occur via an oxazolone intermediate.[3]
-
α-Alkylation/Arylation: Reactions involving deprotonation at the α-carbon to form a nucleophile are inherently risky, as this process directly leads to the formation of a planar enolate.
-
Reactions under strongly basic or acidic conditions, or at high temperatures: These conditions provide the energy and the chemical environment to facilitate the formation of the planar, achiral intermediates that cause racemization.[1][2]
Q4: How do N-protecting groups influence the risk of racemization?
A4: The choice of the N-protecting group is critical. Electron-withdrawing groups, such as acyl (e.g., acetyl, benzoyl) or carbamate groups (e.g., Boc, Cbz), increase the acidity of the α-proton. This makes the pyrrolidine more susceptible to base-catalyzed deprotonation and subsequent racemization. The N-Boc group is widely used and its behavior in asymmetric deprotonation has been extensively studied.[4][5] While necessary for many transformations, the activating nature of these protecting groups must be carefully managed.
Troubleshooting Guides
This section provides guidance on specific issues you might encounter during the functionalization of chiral pyrrolidines.
Issue 1: Significant loss of enantiomeric excess (ee%) after N-acylation or peptide coupling.
-
Symptom: You are coupling a chiral pyrrolidine-2-carboxylic acid (like proline) with an amine, or acylating the nitrogen of a chiral pyrrolidine, and chiral HPLC analysis shows a mixture of diastereomers or enantiomers.
-
Cause: This is a classic case of racemization, likely proceeding through an oxazolone intermediate. This is promoted by strong bases, high temperatures, and certain activating agents.[3]
-
Solutions:
-
Optimize Your Coupling Reagents: Avoid using carbodiimides (like DCC, EDC) alone. Instead, use them in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure).[3] Alternatively, switch to modern phosphonium or uronium salt reagents like HATU, HBTU, or COMU, which are designed for rapid coupling and low racemization.[3]
-
Choose a Weaker Base: If using a base like triethylamine (TEA), which is known to promote racemization, switch to a more sterically hindered and/or weaker base. N,N-diisopropylethylamine (DIPEA) is a common choice, and for particularly sensitive substrates, a weaker base like sym-collidine may be beneficial.[3]
-
Control the Temperature: Perform the coupling reaction at a low temperature. Start the activation and coupling at 0 °C and allow the reaction to warm to room temperature only if necessary.[3]
-
Minimize Pre-activation Time: Do not allow the activated acid to sit for an extended period before adding the amine. A long pre-activation time increases the opportunity for the formation of the racemization-prone oxazolone intermediate.
-
Issue 2: Racemization observed during α-alkylation or α-arylation of an N-protected chiral pyrrolidine.
-
Symptom: You are deprotonating the α-carbon of an N-Boc-pyrrolidine (or similar substrate) to create a nucleophile for reaction with an electrophile, but the product has low ee%.
-
Cause: The formation of the organometallic intermediate (e.g., an α-lithiopyrrolidine) may not be configurationally stable under your reaction conditions, or the subsequent coupling reaction is causing stereochemical scrambling. While α-zincated N-Boc-pyrrolidine has been shown to be configurationally stable, the presence of certain catalysts can promote racemization.[5]
-
Solutions:
-
Lower the Reaction Temperature: The stability of chiral organolithium and organozinc intermediates is highly temperature-dependent. Maintain very low temperatures (e.g., -78 °C) throughout the deprotonation and functionalization steps.
-
Choice of Base and Solvent: Use of s-BuLi in the presence of a chiral ligand like (-)-sparteine is a well-established method for enantioselective deprotonation.[4] The solvent can also play a key role; ethereal solvents like THF or diethyl ether are common.
-
Transmetalation: If using an α-lithiated species, consider transmetalating to a more configurationally stable organometallic reagent. For instance, transmetalation from lithium to zinc with ZnCl₂ can generate a stereochemically rigid intermediate that is less prone to racemization before the subsequent coupling step.
-
Catalyst System: In catalyzed reactions, such as palladium-catalyzed C-H functionalization, the choice of catalyst and ligands is paramount. Ensure you are using a well-established chiral ligand system that has been shown to provide high enantioselectivity for your specific transformation.[4]
-
Data Presentation: Factors Influencing Racemization
The following table summarizes the key experimental parameters and their general impact on preserving stereochemical integrity during chiral pyrrolidine functionalization.
| Factor | Condition Promoting Racemization | Recommended Condition for High Enantiopurity | Rationale |
| Base | Strong, non-hindered bases (e.g., Triethylamine, DBU) | Weaker, sterically hindered bases (e.g., DIPEA, 2,4,6-Collidine)[3] | Weaker/hindered bases are less effective at deprotonating the α-carbon, thus slowing the rate of enolate/oxazolone formation. |
| Temperature | Elevated temperatures (Room temp. or higher) | Low temperatures (0 °C to -78 °C)[3] | Reduces the thermal energy available to overcome the activation barrier for racemization and increases the stability of chiral intermediates. |
| Solvent | Polar, protic solvents (e.g., alcohols) in some cases | Non-polar, aprotic solvents (e.g., THF, DCM, Toluene) | Aprotic solvents are less likely to stabilize charged, planar intermediates that lead to racemization. However, optimal solvent choice can be mechanism-dependent.[1][6] |
| Coupling Reagent | Carbodiimides (e.g., EDC, DCC) used alone | Uronium/Phosphonium salts (e.g., HATU, HBTU) or Carbodiimides with additives (e.g., EDC/HOBt)[3] | Additives and modern reagents are designed to accelerate the rate of desired amide bond formation, which outcompetes the rate of racemization. |
| Pre-activation Time | Long pre-activation (> 5-10 minutes) | Short pre-activation (1-2 minutes) or in-situ activation | Minimizes the lifetime of the highly reactive, racemization-prone activated intermediate before it is intercepted by the nucleophile. |
| N-Protecting Group | Strongly electron-withdrawing acyl groups | Choose the least activating group compatible with the reaction | Less electron-withdrawing character on the nitrogen reduces the acidity of the α-proton. |
Experimental Protocols
Protocol 1: Racemization-Free N-Acylation of (S)-Prolinol Methyl Ether
This protocol describes a general procedure for coupling a carboxylic acid to the nitrogen of a chiral pyrrolidine derivative using HATU, a reagent known to suppress racemization.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF or DCM (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Amine Addition: Add the chiral pyrrolidine derivative, e.g., (S)-Prolinol methyl ether (1.1 eq), to the cooled solution.
-
Base Initiation: Add a hindered base, such as DIPEA (2.0 eq), dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC or NMR analysis.
Protocol 2: Enantioselective C(sp³)–H Arylation of N-Boc-pyrrolidine
This protocol is adapted from established methods for the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, designed to maintain high enantioselectivity.
-
Reagent Preparation: To a reaction vial equipped with a magnetic stir bar, add the N-Boc-pyrrolidine substrate (1.0 eq, 0.2 mmol), aryl boronic acid (2.0 eq), potassium bicarbonate (2.0 eq), and 1,4-benzoquinone (1.1 eq).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the chiral phosphoric acid ligand (e.g., (R)-TRIP, 0.12 eq) and the palladium source (e.g., Pd₂(dba)₃, 0.05 eq).
-
Inerting and Solvent Addition: Seal the vial, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 2-methyl-2-butanol via syringe to achieve the desired concentration (e.g., 0.2 M).
-
Reaction: Place the vial in a preheated oil bath at the optimized temperature (e.g., 65 °C) and stir vigorously for the required time (e.g., 16 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Caption: Optimized experimental workflow to minimize racemization.
Caption: Decision tree for troubleshooting racemization issues.
References
Technical Support Center: Mild Boc Deprotection of Sensitive Substrates
This guide provides researchers, scientists, and drug development professionals with practical solutions and alternative methodologies for the mild deprotection of tert-butyloxycarbonyl (Boc) protected amines, especially for substrates sensitive to harsh acidic conditions.
Frequently Asked Questions (FAQs)
Q1: When should I consider using a mild or alternative Boc deprotection method?
A1: Standard Boc deprotection often utilizes strong acids like neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl).[1] You should consider alternative methods when your substrate contains other acid-sensitive functional groups such as tert-butyl esters, acetals, ketals, silyl ethers (e.g., TBS), or other acid-labile protecting groups (e.g., Trityl).[2][3] Additionally, if you observe side reactions like tert-butylation of electron-rich aromatic rings (e.g., in tryptophan or tyrosine residues) or degradation of your molecule, milder conditions are warranted.[4][5]
Q2: What are the main categories of mild alternative reagents for Boc deprotection?
A2: Alternatives to strong acids can be broadly categorized into:
-
Milder Protic Acids: Using weaker acids or dilute solutions of strong acids, such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2][6]
-
Lewis Acids: These reagents, like Zinc Bromide (ZnBr₂), Iron(III) Chloride (FeCl₃), and Trimethylsilyl Iodide (TMSI), can catalyze Boc cleavage under non-protic conditions.[2][7]
-
Solid-Supported Catalysts: Heterogeneous acid catalysts like Montmorillonite K10 clay or Amberlyst 15 resin can facilitate deprotection with simplified workup.
-
Thermal Methods: For some substrates, heating in a suitable solvent like water, methanol, or 2,2,2-trifluoroethanol (TFE) can induce thermal cleavage of the Boc group without any acid catalyst.[2][8]
-
Other Reagents: Novel methods using reagents like oxalyl chloride in methanol have been developed for very mild and selective deprotection.[9][10]
Q3: How can I prevent the formation of tert-butylation side products?
A3: The primary cause of these side products is the reactive tert-butyl cation generated during acid-catalyzed cleavage.[3][4] The most effective strategy is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[5] Common scavengers include triisopropylsilane (TIS), water, thioanisole, or anisole.[4][5]
Q4: Can I selectively deprotect one Boc group in the presence of another?
A4: Yes, selective deprotection is often possible based on the electronic and steric environment of the Boc-protected amine. For instance, the Boc group on an aromatic amine (like an indole) is more labile than one on an aliphatic amine.[8] Using carefully controlled conditions, such as lower temperatures, reduced acid concentration, or milder reagents, can achieve selective removal.[8][11] Thermal deprotection in continuous flow has also shown success in selective deprotection by precise temperature control.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Acid Strength/Concentration: The reagent is not potent enough for your specific substrate.[12] 2. Steric Hindrance: Bulky groups near the Boc-protected amine are slowing the reaction.[12] 3. Low Temperature: The reaction is being run at a temperature too low for efficient cleavage.[2] | 1. Increase Reagent Concentration/Strength: If substrate stability allows, incrementally increase the acid concentration or switch to a stronger system (e.g., from 25% TFA to 50% TFA, or from pTSA to HCl in dioxane).[2][12] 2. Increase Temperature: Allow the reaction to warm to room temperature or apply gentle heating, while monitoring for decomposition.[12] 3. Extend Reaction Time: Continue to monitor the reaction for a longer duration via TLC or LC-MS.[12] |
| Substrate Degradation or Loss of Other Protecting Groups | 1. Acid is too Harsh: The reagent is cleaving other acid-sensitive groups on your molecule.[2] 2. Scavengers Absent: The reactive tert-butyl cation is causing side reactions.[5] | 1. Switch to a Milder Reagent: Select a reagent from the tables below known for higher selectivity, such as ZnBr₂, aqueous phosphoric acid, or oxalyl chloride/MeOH.[2][10][13] 2. Use Dilute Conditions: Lower the concentration of the acid and/or run the reaction at 0 °C. 3. Add Scavengers: Incorporate scavengers like triisopropylsilane (TIS) or anisole (typically 2.5-5% v/v) to trap the tert-butyl cation.[4] |
| Formation of an Unexpected Adduct (+56 Da) | 1. tert-Butylation: Your substrate, particularly if it contains electron-rich aromatic rings (Trp, Tyr) or sulfur (Met, Cys), has been alkylated by the tert-butyl cation.[4][5] | 1. Add Scavengers: This is the most effective solution. Use TIS, thioanisole, or water to intercept the carbocation.[5] 2. Change Reagent: Switch to a Lewis acid or thermal method where the mechanism may reduce the lifetime or reactivity of the free carbocation.[7][8] |
| Difficult Workup / Product Isolation | 1. Reagent is Not Volatile: Reagents like phosphoric acid or metal salts (e.g., ZnBr₂) are not easily removed by evaporation.[13] 2. Product is Water Soluble: The deprotected amine salt is highly polar and difficult to extract from aqueous washes. | 1. For Metal Salts: Perform an aqueous workup with a chelating agent (e.g., EDTA) or a basic wash (e.g., aq. NaHCO₃ or NH₄OH) to precipitate metal hydroxides, followed by extraction.[14] 2. For Water-Soluble Amines: After reaction, concentrate the mixture and precipitate the amine salt by adding a non-polar solvent like diethyl ether or MTBE.[11] Alternatively, use a reagent like TMSI where an aqueous workup may not be necessary.[2] |
Data Presentation: Comparison of Mild Deprotection Reagents
Table 1: Protic and Solid-Acid Catalyzed Methods
| Reagent | Typical Conditions | Reaction Time | Advantages | Limitations |
| 4M HCl in Dioxane | 1,4-Dioxane, 0 °C to RT | 30 min - 2 h | Highly effective, volatile byproduct (HCl salt).[11][15] Good selectivity for Nα-Boc over t-butyl esters.[15][16] | Dioxane is a hazardous solvent.[17] Can still be too harsh for very sensitive groups. |
| Aqueous H₃PO₄ | 85% aq. H₃PO₄ in THF/MeCN | 1 - 12 h | Mild, selective, and environmentally benign.[6] Tolerates Cbz, esters, and TBDMS ethers.[6] | Slower reaction times; workup can be more complex.[13] |
| p-TSA | CH₂Cl₂ or THF, RT | 2 - 24 h | Milder than TFA/HCl, inexpensive. | Can be slow and may require elevated temperatures. |
| Montmorillonite K10 | CH₂Cl₂, Reflux | 30 min - 4 h | Heterogeneous catalyst, easy to remove by filtration, reusable.[18] | Requires heating, which may not be suitable for all substrates. |
Table 2: Lewis Acid and Other Mild Methods
| Reagent | Typical Conditions | Reaction Time | Advantages | Limitations |
| Zinc Bromide (ZnBr₂) | CH₂Cl₂, RT | 3 - 48 h | Very mild, particularly good for selective deprotection of secondary amines.[7][19] | Stoichiometric or excess reagent needed.[13] Workup requires removal of zinc salts.[14] |
| Iron(III) Chloride (FeCl₃) | Acetonitrile, RT | 1 - 5 h | Catalytic amounts can be sufficient, mild conditions.[7] | Workup can be complicated by iron salts.[13] |
| Oxalyl Chloride / MeOH | Methanol, RT | 1 - 4 h | Extremely mild, tolerant of acid-labile esters and other sensitive groups.[10][20] | Reagents are toxic and moisture-sensitive.[13] |
| Thermal (Solvent Only) | TFE or Water, 100-150 °C | 10 min - 2 h | No acid catalyst required, "green" option.[8][21] | Requires high temperatures, only suitable for thermally stable compounds.[4] |
Visualizations: Workflows and Logic Diagrams
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. Zinc Bromide [commonorganicchemistry.com]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Enantiomerically Pure Pyrrolidine Building Blocks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of enantiomerically pure pyrrolidine building blocks.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis of chiral pyrrolidines.
1. Low Enantioselectivity (ee%)
-
Question: My reaction is producing the desired pyrrolidine, but the enantiomeric excess (ee%) is consistently low. What are the potential causes and solutions?
-
Answer: Low enantioselectivity is a frequent issue in asymmetric synthesis. The root cause often lies with the catalyst, substrate, or reaction conditions.
-
Catalyst Inactivation or Degradation: The chiral catalyst or ligand may be sensitive to air, moisture, or impurities in the reagents and solvents. Ensure all materials are pure and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Catalyst/Ligand Choice: The chosen chiral catalyst or ligand may not be optimal for your specific substrate. The steric and electronic properties of the substrate must be compatible with the catalyst's chiral environment. It may be necessary to screen a library of catalysts or ligands to find the best match.[1][2][3]
-
Reaction Temperature: Temperature can significantly impact enantioselectivity. Higher temperatures can lead to a decrease in selectivity by allowing the reaction to proceed through less-ordered transition states. Try running the reaction at a lower temperature, although this may require longer reaction times.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry. Experiment with a range of solvents to find the optimal one for your system.
-
Background (Uncatalyzed) Reaction: A non-selective background reaction can compete with the desired catalytic pathway, leading to a racemic product and lowering the overall ee%. This can sometimes be suppressed by lowering the reaction temperature or adjusting reactant concentrations.
-
2. Poor Reaction Yield
-
Question: The yield of my target pyrrolidine is very low. How can I improve it?
-
Answer: Low yields can stem from various factors, from starting material quality to reaction kinetics and product stability.
-
Sub-optimal Reaction Conditions: Factors like temperature, pressure, and reaction time may not be optimized. For instance, some cyclization reactions require specific heating conditions, while others proceed best at room temperature or below.[4][5] Consider running a Design of Experiments (DoE) to screen and optimize these parameters.
-
Poor Quality of Starting Materials: Impurities in starting materials or reagents can interfere with the reaction, poison the catalyst, or lead to side products. Always use reagents of the highest possible purity and ensure solvents are anhydrous if required.
-
Inefficient Cyclization: In intramolecular cyclization reactions, the formation of the five-membered pyrrolidine ring is a key step.[6] If this step is slow or reversible, it can result in low yields. Changing the base, solvent, or leaving group can often improve cyclization efficiency.
-
Product Degradation: The synthesized pyrrolidine may be unstable under the reaction or workup conditions. This is particularly true for N-unprotected pyrrolidines. Consider using a protecting group (e.g., Boc, Cbz) that can be removed in a later step.[5]
-
Difficult Purification: The product may be lost during the workup and purification steps (e.g., extraction, chromatography). Optimize your purification protocol to minimize losses. Sometimes, converting the product to a crystalline salt can aid in isolation and purification.
-
3. Challenges in Scaling Up the Synthesis
-
Question: My synthesis works well on a milligram scale, but I'm facing issues like decreased yield and selectivity when scaling up to a multi-gram or kilogram scale. What should I consider?
-
Answer: Scalability is a major hurdle in process chemistry. Issues that are negligible at a small scale can become significant at a larger one.
-
Mixing and Mass Transfer: Inefficient mixing in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced selectivity. Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is adequate for the reaction volume.
-
Heat Transfer: Exothermic or endothermic reactions that are easily controlled in a small flask can become dangerous or inefficient on a large scale. The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient. Use a reactor with a jacket for precise temperature control.
-
Reagent Addition: The rate of addition of a reagent can be critical. A slow, controlled addition on a large scale might be necessary to maintain temperature and minimize side reactions, whereas on a small scale, all reagents might be mixed at once.
-
Workup and Purification: Extraction and chromatography techniques that are simple in the lab can be cumbersome and inefficient on a large scale. Consider alternative purification methods like crystallization or distillation if possible. A successful large-scale synthesis of bifunctional pyrrolidine building blocks has been reported on a scale up to 130 grams.[5]
-
4. Formation of Diastereomers or Regioisomers
-
Question: My reaction is producing a mixture of diastereomers or regioisomers. How can I improve the selectivity?
-
Answer: Controlling stereochemistry and regiochemistry is fundamental to synthesizing pure building blocks.
-
Diastereoselectivity: In reactions creating a second chiral center, the existing stereocenter should direct the stereochemistry of the new one. This is influenced by the catalyst, substrate, and reaction conditions. For example, in 1,3-dipolar cycloadditions, the choice of metal catalyst and ligand can control the facial selectivity of the approach of the dipolarophile to the azomethine ylide.[7]
-
Regioselectivity: In reactions like [3+2] cycloadditions, the orientation of the dipole and dipolarophile determines the substitution pattern on the resulting pyrrolidine ring. This is governed by the electronic and steric properties of the substituents on both components. Altering these substituents or the catalyst can sometimes switch the regioselectivity.[1][7]
-
Protecting Groups: The choice of protecting group on the nitrogen atom can influence the stereochemical outcome of a reaction. For instance, carbamates have been shown to favor the formation of cis-pyrrolidines, while a benzamide group can lead to the trans isomer as the major product.[2]
-
Experimental Protocols and Data
Representative Protocol: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis
This protocol is a generalized example based on common methods for the synthesis of highly substituted pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides.[7]
1. In Situ Generation of the Azomethine Ylide:
-
To a solution of an amino ester (e.g., methyl glycinate, 1.0 eq) and an aldehyde or ketone (1.0 eq) in a suitable anhydrous solvent (e.g., Toluene or CH₂Cl₂) under an inert atmosphere, add the chiral catalyst (e.g., a Ag(I) or Cu(I) complex with a chiral phosphine ligand, 1-5 mol%).
-
Add a mild base (e.g., triethylamine or DBU, 1.1 eq).
-
Stir the mixture at the specified temperature (e.g., 0 °C to room temperature) for 30-60 minutes to allow for imine formation and subsequent complexation.
2. Cycloaddition Reaction:
-
To the solution containing the in situ-generated azomethine ylide, add the dipolarophile (e.g., an electron-deficient alkene like dimethyl maleate, 1.0 eq) dropwise.
-
Allow the reaction to stir at the specified temperature for several hours (e.g., 2-24 h), monitoring its progress by TLC or LC-MS.
3. Workup and Purification:
-
Once the reaction is complete, quench it with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched pyrrolidine.
Table 1: Comparison of Catalytic Systems in Asymmetric Pyrrolidine Synthesis
| Reaction Type | Catalyst/Ligand System | Substrate Scope | Typical Yield (%) | Typical ee (%) | Reference(s) |
| [3+2] Cycloaddition | AgOAc / Chiral Phosphine | Azomethine ylides + Alkenes | 60-95 | 85->99 | [7] |
| Intramolecular Hydroamination | Chiral Brønsted Acid (IDPi) | Alkenyl amines | 80-98 | 90-97 | [8] |
| Reductive Amination/Cyclization | Transaminase (ATA) | ω-chloroketones | 10-90 | >95->99 | [9] |
| Hydrogenation | Iridium / Chiral Ligand | Cyclic Enamines | 85-99 | 90->99 | [1] |
| Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Unsaturated Cbz-protected 'allyl' amines | 50-70 (KR) | up to 90 | [10] |
Visualizations: Workflows and Logic Diagrams
Below are diagrams illustrating common workflows and decision-making processes in pyrrolidine synthesis.
References
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate and its Analogs
For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral molecules like Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a critical quality attribute. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound and structurally related Boc-protected amino alcohols. Alternative techniques, namely Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), are also discussed to offer a comprehensive overview of available analytical strategies.
Comparison of Chiral Separation Techniques
Table 1: Performance Comparison of HPLC, SFC, and CE for Chiral Separation of Boc-Protected Amino Alcohols and Related Structures
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase. | Differential migration of enantiomers in an electric field, often with a chiral selector in the background electrolyte. |
| Common CSPs | Polysaccharide-based (e.g., Chiralpak®, Lux®), Cyclodextrin-based, Macrocyclic glycopeptide-based. | Polysaccharide-based, Cyclodextrin-based. The same columns as HPLC are often used. | Not applicable (chiral selector is in the buffer). |
| Typical Mobile Phases | Normal Phase: Hexane/Alcohol mixtures. Polar Organic: Acetonitrile/Methanol. Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers. | Supercritical CO2 with alcohol co-solvents (e.g., Methanol, Ethanol). | Aqueous or non-aqueous buffers containing a chiral selector (e.g., cyclodextrins, quinine derivatives). |
| Analysis Time | Typically longer due to higher viscosity of liquid mobile phases. | Generally 3-5 times faster than HPLC due to lower viscosity and higher diffusivity of the mobile phase. | Can be very fast, especially for highly efficient separations. |
| Solvent Consumption | Higher, especially in normal phase mode. | Significantly lower ("greener") as the primary mobile phase is recycled CO2. | Minimal, as only small volumes of buffer are required. |
| Resolution | Generally provides good to excellent resolution. | Often yields better or comparable resolution to HPLC in shorter analysis times.[1] | Can achieve very high resolution due to high separation efficiency. |
| Method Development | Well-established, with a wide variety of available stationary and mobile phases. | Can be more complex due to the additional parameters of pressure and temperature. | Requires optimization of buffer composition, pH, voltage, and chiral selector concentration. |
| Compatibility with MS | Readily compatible, especially in reversed-phase mode. | Easily hyphenated with Mass Spectrometry (MS). | Can be coupled with MS, but interfacing can be more challenging. |
Experimental Protocols
Below are detailed experimental protocols for the chiral separation of compounds structurally analogous to this compound, based on established methods for Boc-protected amino alcohols.
Method 1: Chiral HPLC of a Boc-Protected Amino Alcohol (Analog)
This protocol is a representative starting point for the chiral separation of a Boc-protected amino alcohol using a polysaccharide-based CSP.
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: A mixture of n-Hexane and a polar organic modifier like isopropanol or ethanol. A typical starting composition is 90:10 (v/v) n-Hexane:Isopropanol. For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) at 0.1% (v/v) is often necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210-230 nm for carbamates).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a suitable volume of the sample (e.g., 10 µL).
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
Optimize the mobile phase composition (e.g., by varying the percentage of the alcohol modifier) to achieve baseline separation (Rs > 1.5).
-
Method 2: Chiral SFC of a Pyrrolidone Derivative (Analog)
This protocol outlines a general approach for the chiral separation of a pyrrolidone derivative using SFC with a polysaccharide-based CSP.
-
Instrumentation: An SFC system with a CO2 pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, for example, cellulose tris(3-chloro-4-methylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).[2]
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). A typical starting gradient might be 5% to 40% co-solvent over 10 minutes.
-
Flow Rate: 2-4 mL/min.[2]
-
Back Pressure: 150 bar.[2]
-
Column Temperature: 40 °C.[2]
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase co-solvent at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the system with the initial mobile phase conditions.
-
Inject a small volume of the sample (e.g., 5 µL).
-
Run the gradient and record the chromatogram.
-
Optimize the gradient, co-solvent type, and temperature to achieve optimal separation.
-
Quantitative Data for Analogous Separations
The following table summarizes representative quantitative data for the chiral separation of various primary amines and related compounds using different techniques, illustrating the typical performance that can be expected.
Table 2: Exemplary Quantitative Data for Chiral Separations of Related Compounds
| Analyte (Class) | Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Resolution (Rs) | Analysis Time (min) | Reference |
| Primary Amines | HPLC (Normal Phase) | Cyclofructan-based | Hexane/Ethanol with additives | >1.5 for 17/25 analytes | 10-30 | [1] |
| Primary Amines | SFC | Cyclofructan-based | CO2/Methanol with additives | >1.5 for 16/25 analytes | <10 | [1] |
| Pyrrolidone Derivatives | SFC | Lux Cellulose-2 | CO2/Methanol | 1.50 - 3.59 | <15 | [2] |
| N-protected Amino Acids | CE | tert-butyl carbamoylated quinine | 100 mM octanoic acid, 12.5 mM ammonia in Ethanol/Methanol (60:40) | High (e.g., 64.3 for DNB-Leu) | <20 |
Mandatory Visualization
The following diagram illustrates a typical workflow for the development of a chiral separation method.
Caption: Workflow for Chiral Separation Method Development.
References
A Comparative Guide to the Validation of Stereochemistry in Chiral Pyrrolidine Synthesis Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral pyrrolidines is a critical parameter in the synthesis of pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of both relative and absolute stereochemistry. This guide provides a comparative overview of various NMR techniques, supported by experimental data and protocols, to assist researchers in selecting the most appropriate methods for their specific needs.
Comparison of NMR Techniques for Stereochemical Validation
The determination of stereochemistry in chiral pyrrolidines can be broadly divided into two aspects: the determination of the relative configuration of stereocenters and the assignment of the absolute configuration, along with the measurement of enantiomeric purity (enantiomeric excess, ee). Different NMR techniques are suited for each of these challenges.
Table 1: Comparison of NMR Methods for Stereochemical Analysis of Chiral Pyrrolidines
| NMR Technique | Primary Application | Information Obtained | Advantages | Limitations |
| ¹H NMR | Relative Stereochemistry | Coupling constants (J-values) reveal dihedral angles between adjacent protons, helping to infer cis/trans relationships. | Rapid, readily available. | Can be complex to interpret due to signal overlap in complex molecules. Provides information on relative stereochemistry only. |
| ¹³C NMR | Structural Confirmation | Provides information on the carbon skeleton. Can be used with chiral solvating agents for ee determination.[1] | Simpler spectra with less overlap than ¹H NMR.[1] | Lower sensitivity than ¹H NMR. Does not provide direct information on through-space proximity. |
| COSY (Correlation Spectroscopy) | Relative Stereochemistry | Establishes proton-proton (¹H-¹H) coupling networks, confirming which protons are connected through bonds.[2][3] | Unambiguously identifies coupled protons, aiding in the assignment of complex ¹H NMR spectra.[2] | Does not provide through-space distance information.[4] |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Relative Stereochemistry | Identifies protons that are close in space (typically < 5 Å), regardless of their bonding connectivity.[4][5] | The definitive method for determining the relative configuration (e.g., cis/trans) of substituents on the pyrrolidine ring.[2][6] | NOE signal intensity is distance-dependent and can be influenced by molecular motion. |
| NMR with Chiral Solvating Agents (CSAs) | Enantiomeric Excess (ee) Determination | Forms transient, non-covalent diastereomeric complexes, causing separate signals for the two enantiomers.[7][8][9] | Simple sample preparation (mix and measure), non-destructive.[7] | The degree of signal separation depends on the choice of CSA, analyte, and solvent. |
| NMR with Chiral Derivatizing Agents (CDAs) | Absolute Configuration & ee Determination | Covalently converts enantiomers into diastereomers, which have distinct chemical shifts and coupling constants.[8][10] | Can provide larger spectral differences between the resulting diastereomers compared to CSAs. Allows for determination of absolute configuration (e.g., Mosher's method).[10] | Requires a chemical reaction, which may not be quantitative and requires subsequent purification. The chiral agent must be pure. |
Data Presentation: A Case Study
To illustrate the application of these techniques, let's consider a hypothetical substituted chiral pyrrolidine, (2R,4S)- and (2R,4R)-2-benzyl-4-hydroxypyrrolidine. The following tables summarize the expected NMR data that would be used to distinguish these diastereomers.
Table 2: Comparative ¹H NMR Data (500 MHz, CDCl₃) for Diastereomers of 2-benzyl-4-hydroxypyrrolidine
| Proton | (2R,4S)-isomer (cis) | (2R,4R)-isomer (trans) | Key Differentiator |
| δ (ppm), Multiplicity, J (Hz) | δ (ppm), Multiplicity, J (Hz) | ||
| H-2 | 3.65, m | 3.80, m | Different chemical shifts due to the orientation of the 4-OH group. |
| H-3a | 2.10, ddd, J = 13.0, 8.5, 4.0 | 1.95, ddd, J = 12.5, 9.0, 6.5 | The coupling constants between H-3 protons and H-4 differ significantly. |
| H-3b | 1.85, ddd, J = 13.0, 7.0, 5.5 | 2.20, ddd, J = 12.5, 7.5, 5.0 | |
| H-4 | 4.50, m | 4.35, m | In the cis isomer, one H-3 proton will be cis to H-4, leading to a larger coupling constant. |
| H-5a | 3.20, dd, J = 11.5, 5.0 | 3.10, dd, J = 11.0, 6.0 | |
| H-5b | 3.05, dd, J = 11.5, 7.5 | 2.95, dd, J = 11.0, 8.0 |
NOESY Data:
-
For the cis-isomer ((2R,4S)) , a strong NOE correlation would be observed between the H-2 and H-4 protons, indicating they are on the same face of the ring.
-
For the trans-isomer ((2R,4R)) , no significant NOE correlation would be observed between H-2 and H-4. Instead, NOE cross-peaks would be seen between H-2 and one of the H-3 protons, and between H-4 and the other H-3 proton.[6]
Experimental Protocols
A. Synthesis of a Chiral Pyrrolidine Derivative
This protocol describes a general method for the synthesis of chiral pyrrolidine derivatives via a ring-closing enyne metathesis reaction.[11]
-
Substrate Preparation: Synthesize the enyne precursor by coupling an appropriate N-protected amino alkyne with an allyl halide.
-
Ring-Closing Metathesis: To a solution of the enyne substrate in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon), add the Grubbs' second-generation catalyst (typically 2-5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or ¹H NMR. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, quench the reaction by adding ethyl vinyl ether. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the chiral pyrrolidine derivative.
B. NMR Sample Preparation and Analysis
-
Standard ¹H and ¹³C NMR: Dissolve 5-10 mg of the purified pyrrolidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.[12]
-
COSY and NOESY Experiments: Use the same sample prepared for standard NMR. Acquire the 2D spectra using standard pulse programs available on the spectrometer. For NOESY, a mixing time of 500-800 ms is typically appropriate for small molecules.
-
Analysis with a Chiral Solvating Agent (CSA): a. Acquire a standard ¹H NMR spectrum of the chiral pyrrolidine (2-5 mg in 0.5 mL of CDCl₃). b. To the same NMR tube, add a molar equivalent of a suitable CSA, such as (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine or (18-crown-6)-2,3,11,12-tetracarboxylic acid.[7] c. Gently shake the tube to ensure mixing and re-acquire the ¹H NMR spectrum. d. Compare the spectra. The presence of two sets of signals for specific protons indicates the presence of both enantiomers. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of experiments for validating the stereochemistry of a newly synthesized chiral pyrrolidine.
Caption: Workflow for the synthesis and stereochemical validation of a chiral pyrrolidine.
Caption: Decision tree for NMR-based stereochemical analysis.
References
- 1. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Cosy,nosy | PPTX [slideshare.net]
- 4. acdlabs.com [acdlabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drpress.org [drpress.org]
- 11. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Comparison of different chiral building blocks for pyrrolidine synthesis
A Comparative Guide to Chiral Building Blocks for Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence in FDA-approved drugs underscores its significance in medicinal chemistry.[2][3] The stereochemistry of the pyrrolidine core is often crucial for biological activity, making the enantioselective synthesis of substituted pyrrolidines a key focus in organic chemistry. This guide provides an objective comparison of various chiral building blocks for the synthesis of enantioenriched pyrrolidines, supported by experimental data, to aid researchers in selecting the most suitable strategy for their synthetic targets.
The approaches to chiral pyrrolidine synthesis can be broadly categorized into three main strategies: the use of the chiral pool, the application of chiral auxiliaries, and asymmetric catalysis. Each strategy offers distinct advantages and disadvantages in terms of accessibility, cost, and applicability to different target molecules.
The Chiral Pool Approach: Nature's Starting Materials
The chiral pool provides readily available and often inexpensive enantiopure starting materials. Key among these for pyrrolidine synthesis are amino acids and carbohydrates.
Proline and its Derivatives: L-proline and its derivatives, such as 4-hydroxyproline, are among the most common starting materials for pyrrolidine synthesis.[1] Proline itself, a naturally occurring amino acid, has emerged as a powerful organocatalyst for various asymmetric transformations.[4][5][6] The pyrrolidine ring is already present and can be further functionalized. For instance, (S)-prolinol, obtained by the reduction of proline, is a key starting material for the synthesis of numerous drugs.[1]
Amino Acids: Other amino acids, like D- or L-alanine, can be used to construct the pyrrolidine ring. A classic example is the synthesis of trans-2,5-dimethylpyrrolidines from alanine.[2]
Carbohydrates: Sugars such as D-mannitol are versatile chiral building blocks that can be transformed into key intermediates for pyrrolidine synthesis.[7][8] For example, D-mannitol can be converted into bis-epoxides, which serve as precursors for various naturally occurring trans-2,5-dialkylpyrrolidines.[7]
Workflow for Chiral Pool Synthesis:
Chiral Auxiliaries: Guiding Stereoselectivity
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This strategy is particularly useful for constructing polysubstituted pyrrolidines with high diastereoselectivity.
Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam.[9] These can be attached to a precursor molecule to control facial selectivity in reactions such as 1,3-dipolar cycloadditions, which are powerful methods for constructing the pyrrolidine ring.[3][9] For example, an enantioselective synthesis of the chiral pyrrolidine fragment of the drug Upadacitinib was achieved using Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition.[9]
Workflow for Chiral Auxiliary-Mediated Synthesis:
Asymmetric Catalysis: The Modern Approach
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often the most efficient and atom-economical approach. Asymmetric catalysis for pyrrolidine synthesis can be further divided into organocatalysis, metal-catalyzed reactions, and biocatalysis.
Organocatalysis: Chiral amines, particularly proline and its derivatives, are highly effective organocatalysts for a variety of asymmetric reactions that can be used to construct pyrrolidines.[4] These catalysts operate via enamine or iminium ion intermediates. Key reactions include asymmetric aldol reactions, Michael additions, and Diels-Alder reactions.[4][5] Diarylprolinol silyl ethers are a prominent class of organocatalysts that often provide high enantioselectivities.[5][6]
Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are powerful tools for enantioselective pyrrolidine synthesis. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is a versatile method for constructing pyrrolidines with high enantioselectivity.[10] Iridium-catalyzed reactions have also been developed for the synthesis of chiral N-heterocycles from simple diols and primary amines.[11]
Biocatalysis: Enzymes offer a green and highly selective approach to chiral synthesis. Engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze the intramolecular C-H amination of organic azides to form chiral pyrrolidines and indolines.[12][13]
Workflow for Catalytic Asymmetric Synthesis:
Performance Comparison of Chiral Building Blocks
The choice of chiral building block significantly impacts the efficiency and stereochemical outcome of pyrrolidine synthesis. The following tables summarize the performance of different approaches in key asymmetric reactions.
Table 1: Performance in Asymmetric Aldol Reactions
| Chiral Building Block/Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| L-Proline | Aldehydes and Ketones | 60-98 | 76-96 | - | [4] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Aldehydes and Ketones | 85-99 | 90-99 | 95:5 - 99:1 | [4] |
| Diarylprolinol Silyl Ethers | Aldehydes and Ketones | High | 90-99 | High | [5][6] |
Table 2: Performance in Asymmetric Michael Additions
| Chiral Building Block/Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| (S)-2-Methylpyrrolidine | Ketones and Nitroalkenes | 90-99 | 90-95 | 99:1 | [4] |
| (S)-Diphenylprolinol Methyl Ether | Aldehydes and Nitroalkenes | 75-98 | 90-99 | 93:7 - 99:1 | [4] |
| Chiral Phosphoric Acid | Bis-homoallylic amines | High | High | - | [14] |
Table 3: Performance in Asymmetric 1,3-Dipolar Cycloadditions
| Chiral Building Block/Catalyst | Substrates | Yield (%) | Enantiomeric Excess (er) | Diastereomeric Ratio (dr) | Reference |
| Oppolzer's Camphorsultam | N-enoyl derivatives and azomethine ylides | Good | 98:2 | >95:5 | [9] |
| Pd-Phosphoramidite Ligand | Trimethylenemethane and Imines | Excellent | High | High | [10] |
Experimental Protocols
General Procedure for Organocatalyzed Michael Addition:
This protocol is a representative example for the Michael addition of a ketone to a nitroalkene catalyzed by a chiral pyrrolidine derivative.[4]
-
To a solution of the nitroalkene (0.2 mmol) and the chiral amine catalyst (20 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) is added the ketone (0.4 mmol).
-
The reaction mixture is stirred at room temperature for the specified duration (e.g., 96 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane, 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The diastereomeric and enantiomeric excesses are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]
General Procedure for Chiral Auxiliary-Directed 1,3-Dipolar Cycloaddition:
This protocol is a generalized procedure based on the synthesis of the pyrrolidine fragment of Upadacitinib.[9]
-
The chiral auxiliary (e.g., Oppolzer's camphorsultam) is first acylated with the desired dipolarophile precursor (e.g., an α,β-unsaturated carboxylic acid) to form the N-enoyl sultam.
-
To a solution of the N-enoyl sultam in a suitable solvent (e.g., dichloromethane), the azomethine ylide precursor and a Lewis or Brønsted acid catalyst (if required) are added at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous drying agent and concentration in vacuo.
-
The crude product, containing the pyrrolidine ring attached to the chiral auxiliary, is purified by chromatography.
-
The chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide) to yield the enantioenriched pyrrolidine carboxylic acid.[9]
-
The chiral auxiliary can often be recovered and reused.[9]
Conclusion
The synthesis of chiral pyrrolidines is a well-developed field with a diverse array of methodologies. The choice of the most appropriate chiral building block or synthetic strategy depends on several factors, including the complexity of the target molecule, the desired stereochemistry, cost, and scalability.
-
The chiral pool approach is ideal for accessing pyrrolidines with substitution patterns that are readily derived from natural products like proline and simple sugars.
-
Chiral auxiliaries offer a robust and predictable way to control stereochemistry, particularly for complex targets, although this method is stoichiometric and may require additional steps for attachment and removal.
-
Asymmetric catalysis , encompassing organocatalysis, transition-metal catalysis, and biocatalysis, represents the most modern and often most efficient approach, providing high enantioselectivities with low catalyst loadings.
For drug development professionals, the scalability and efficiency of catalytic methods are particularly attractive. Researchers focused on the synthesis of complex natural products may find the predictable stereochemical control offered by chiral auxiliaries and the ready availability of chiral pool starting materials to be advantageous. Ultimately, a thorough understanding of the strengths and limitations of each approach, as presented in this guide, will enable the rational design of efficient and stereoselective syntheses of valuable pyrrolidine-containing molecules.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Efficacy Showdown: Pyrrolidine-Based Linkers in PROTACs Hold Their Own in Targeted Protein Degradation
A deep dive into the comparative efficacy of pyrrolidine-based linkers versus common polyethylene glycol (PEG) and alkyl linkers in Proteolysis Targeting Chimeras (PROTACs) reveals their potential as a potent, albeit less common, design strategy. While extensive head-to-head comparative data remains emerging, specific examples, particularly in the degradation of challenging targets like KRASG12C, underscore the viability of this linker class.
For researchers and drug developers in the field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of its success. The length, rigidity, and chemical composition of the linker profoundly influence the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. While flexible PEG and alkyl linkers are the most predominantly used, interest in more rigid and conformationally constrained linkers, including those incorporating saturated heterocycles like pyrrolidine, is growing.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.
The following tables summarize the performance of PROTACs with different linker types. Due to the nascent exploration of pyrrolidine-based linkers, direct comparative studies are limited. The data presented for pyrrolidine-based linkers is drawn from a study on KRASG12C degraders, while the data for PEG and alkyl linkers are representative examples from the literature to provide a comparative context.
Table 1: Efficacy of a Pyrrolidine-Based Linker in a VHL-Recruiting PROTAC Targeting KRASG12C
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) |
| LC-2 | KRASG12C | VHL | NCI-H2030 | 0.59 | ~75 |
| LC-2 | KRASG12C | VHL | MIA PaCa-2 | 0.32 | ~75 |
| LC-2 | KRASG12C | VHL | NCI-H358 | 0.25 | >75 |
| LC-2 | KRASG12C | VHL | NCI-H1792 | 0.76 | ~60 |
| LC-2 | KRASG12C | VHL | SW 1573 | 0.38 | ~70 |
Data sourced from a study on MRTX849-based, VHL recruiting PROTACs. The linker in LC-2 is extended directly from the pyrrolidine ring nitrogen of the VHL ligand.[1][2]
Table 2: Representative Efficacy of PROTACs with PEG and Alkyl Linkers
| PROTAC | Target Protein | E3 Ligase Recruited | Linker Type | DC50 (nM) | Dmax (%) |
| ARV-825 | BET proteins | CRBN | PEG/Alkyl | <1 | >95 |
| dBET1 | BET proteins | CRBN | PEG/Alkyl | 4 | >98 |
| MZ1 | BRD4 | VHL | PEG | 19 | >90 |
| BTK Degrader | BTK | CRBN | Alkyl | 1-40 | N/A |
This table presents representative data from various studies to illustrate the typical potency of PROTACs with PEG and alkyl linkers. Direct comparison with Table 1 should be made with caution due to different targets, E3 ligases, and experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these PROTACs, the following diagrams illustrate the general PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing PROTAC efficacy.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and health.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a specified time.
-
Cell Lysis: Lyse the cells as described in the Western Blotting protocol.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull down the protein of interest.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot as described above.
-
Detection: Probe the membrane with an antibody against ubiquitin. An increase in the ubiquitinated target protein in the PROTAC-treated sample (especially in the presence of a proteasome inhibitor) indicates successful PROTAC-mediated ubiquitination.
References
Alternative chiral auxiliaries to hydroxymethylpyrrolidine derivatives in asymmetric synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the formation of a desired stereoisomer. While hydroxymethylpyrrolidine derivatives have proven effective, a diverse array of alternative auxiliaries offers distinct advantages in various asymmetric transformations. This guide provides an objective comparison of the performance of prominent alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity (expressed as diastereomeric excess, d.e., or diastereomeric ratio, d.r.) and chemical yield of the desired product. The following tables summarize the performance of key alternatives to hydroxymethylpyrrolidine derivatives in fundamental asymmetric reactions.
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds. The choice of chiral auxiliary can significantly impact the stereochemical outcome.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | 77 | 98:2[1] |
| Myers' Pseudoephedrine | (1S,2S)-Pseudoephedrine propionamide | Benzyl bromide | LDA, LiCl | 99 | >99:1[2] |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | NaHMDS | 95 | >99:1 |
| Enders' SAMP Hydrazone | 3-Pentanone SAMP hydrazone | Ethyl iodide | LDA | 87 | >97% d.e.[3] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries are instrumental in controlling the formation of new stereocenters.
| Chiral Auxiliary | Enolate Source | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 80 | >99:1[4] |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | 91 | >99:1 (syn)[5][6][7][8] |
| 8-Phenylmenthol | (-)-8-Phenylmenthol propionate | Acetaldehyde | 75 | 95:5 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries enable the enantioselective formation of complex cyclic systems.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) of endo |
| Evans' Oxazolidinone | N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 81 | >100:1[9] | 99%[9] |
| Oppolzer's Sultam | N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | TiCl₄ | 97 | 98:2 | 99% |
| 8-Phenylmenthol | (-)-8-Phenylmenthol acrylate | Cyclopentadiene | AlCl₃ | 89 | - | 97%[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these powerful asymmetric reactions.
Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)[1]
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in THF at room temperature, add 4-dimethylaminopyridine (DMAP) (0.1 eq.). Then, add propionic anhydride (1.2 eq.) and stir the mixture overnight. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
-
Enolate Formation and Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) dropwise and stir for 30 minutes. Add allyl iodide (1.2 eq.) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.
-
Auxiliary Cleavage: Dissolve the purified alkylated product in a mixture of THF and water (4:1). Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.). Stir the mixture vigorously at 0 °C for 2 hours. Quench the reaction by adding aqueous sodium sulfite. Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.
Asymmetric Aldol Reaction using Oppolzer's Sultam[5][6][7][8]
-
Acylation: To a solution of the (2R)-bornane-10,2-sultam (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After 30 minutes, add propionyl chloride (1.1 eq.) and stir the reaction for 1 hour at -78 °C, then allow it to warm to 0 °C over 1 hour. Quench with saturated aqueous ammonium chloride and extract the product.
-
Enolate Formation and Aldol Addition: Dissolve the N-propionyl sultam (1.0 eq.) in anhydrous dichloromethane and cool to -78 °C. Add diethylaluminum chloride (1.1 eq.) and stir for 30 minutes. Add the desired aldehyde (1.2 eq.) and stir at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride.
-
Work-up and Purification: After extraction and drying, the crude product is purified by flash column chromatography to separate the diastereomers.
Asymmetric Diels-Alder Reaction using 8-Phenylmenthol[9]
-
Esterification: Prepare the acrylate ester by reacting (-)-8-phenylmenthol with acryloyl chloride in the presence of a base like triethylamine or pyridine.
-
Cycloaddition: Dissolve the 8-phenylmenthol acrylate (1.0 eq.) in a suitable solvent such as toluene or dichloromethane and cool to the desired temperature (e.g., -78 °C). Add the Lewis acid (e.g., AlCl₃, 1.1 eq.) and stir for a short period. Add freshly distilled cyclopentadiene (2.0-3.0 eq.) and stir the reaction mixture until completion (monitored by TLC).
-
Work-up and Auxiliary Removal: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the product, dry the organic layer, and concentrate. The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH in aqueous THF) or reduction (e.g., with LiAlH₄) to yield the corresponding carboxylic acid or alcohol, respectively.
Mechanistic Insights and Stereochemical Models
The high degree of stereocontrol exerted by these auxiliaries stems from their ability to create a rigid and sterically biased environment around the reacting center.
General Mechanism of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle involves the temporary attachment of a chiral auxiliary to a prochiral substrate, which then directs the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Analysis of Synthetic Routes to 3,5-Disubstituted Pyrrolidines
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines remains a significant focus in organic chemistry. This guide provides a comparative analysis of several prominent synthetic routes to 3,5-disubstituted pyrrolidines, offering insights into their mechanisms, advantages, and limitations. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data and practical application.
Key Synthetic Strategies
The synthesis of 3,5-disubstituted pyrrolidines can be broadly categorized into several key strategies, each with its own set of strengths and weaknesses. The primary approaches include:
-
[3+2] Cycloaddition Reactions: A powerful and widely used method involving the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
-
Chiral Pool Synthesis: Utilization of readily available, enantiomerically pure starting materials, such as amino acids, to introduce stereochemistry.
-
Intramolecular Cyclization: Formation of the pyrrolidine ring through the cyclization of a linear precursor.
-
Multicomponent Reactions: The one-pot combination of three or more reactants to generate complex pyrrolidine structures with high atom economy.
Below is a graphical overview of these primary synthetic pathways.
Caption: Overview of major synthetic strategies for 3,5-disubstituted pyrrolidines.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction, particularly using azomethine ylides, is a cornerstone for the synthesis of polysubstituted pyrrolidines.[1] This method allows for the direct construction of the five-membered ring with control over up to four new stereocenters.[1][2] The reaction's versatility is enhanced by the various methods available for generating azomethine ylides, which can be stabilized or unstabilized.[1]
A notable example is the diastereoselective synthesis of densely substituted pyrrolidines through the reaction of chiral N-tert-butanesulfinylazadienes with azomethine ylides.[3] The use of a silver carbonate catalyst facilitates this transformation, yielding proline derivatives with high regio- and diastereoselectivities.[3]
Experimental Data
| Entry | Dipolarophile | Dipole Precursor | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | N-Phenylmaleimide | N-Benzylglycine ethyl ester | 95 | >95:5 | [1] |
| 2 | Methyl acrylate | Sarcosine | 88 | 85:15 | [1] |
| 3 | (E)-Methyl 2-butenoate | N-Benzylglycine ethyl ester | 75 | 90:10 | [1] |
| 4 | Chiral N-tert-butanesulfinylazadiene | Azomethine ylide | 83 | >95:5 | [3] |
Experimental Protocol: General Procedure for Iridium-Catalyzed Reductive [3+2] Cycloaddition
To a solution of the amide (0.2 mmol), alkene (0.3 mmol), and Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol %) in toluene (2 mL) is added tetramethyldisiloxane (TMDS) (0.4 mmol). The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidine product.[1]
Caption: Workflow for the [3+2] cycloaddition synthesis of pyrrolidines.
Chiral Pool Synthesis
The use of the chiral pool, particularly amino acids like L-proline and its derivatives (e.g., 4-hydroxy-L-proline), provides a reliable method for synthesizing optically pure pyrrolidines.[4] This approach leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the final product.
For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted into various pyrrolidine derivatives that serve as key building blocks for complex molecules, including drugs like Glecaprevir and Voxilaprevir.[4] Similarly, L-pyroglutamic acid is a common starting material for the synthesis of 2,5-disubstituted pyrrolidines.[5] The stereoselectivity of subsequent transformations can often be controlled by the choice of protecting groups and reaction conditions.[5]
Experimental Data
| Starting Material | Target Moiety | Key Transformation | Overall Yield (%) | Diastereoselectivity | Reference |
| Boc-trans-4-hydroxy-L-proline | Precursor for Glecaprevir | TEMPO oxidation, Grignard addition | Not reported as single value | High | [4] |
| L-Pyroglutamic acid | cis-2,5-Disubstituted pyrrolidine | Lewis acid-mediated addition | Good | Carbamate favors cis | [5] |
| L-Pyroglutamic acid | trans-2,5-Disubstituted pyrrolidine | Lewis acid-mediated addition | Good | Benzamide favors trans | [5] |
Experimental Protocol: Synthesis of a cis-2,5-Disubstituted Pyrrolidine from Pyroglutamic Acid Derivative
A solution of the N-carbamate protected pyroglutamic acid-derived hemiaminal (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is cooled to -78 °C. A Lewis acid (e.g., TiCl₄, 1.2 equiv) is added, and the mixture is stirred for a short period. The nucleophile (e.g., an electron-rich aromatic compound, 1.5 equiv) is then added, and the reaction is allowed to proceed to completion. The reaction is quenched, and the product is isolated and purified by standard chromatographic techniques.[5]
Caption: Logical flow of a chiral pool-based synthesis of pyrrolidines.
Intramolecular Cyclization
Intramolecular cyclization offers a powerful strategy for the construction of the pyrrolidine ring from acyclic precursors.[4] This approach can be highly stereoselective, with the stereochemistry of the starting material often dictating the stereochemical outcome of the cyclized product.
One example involves the intramolecular cyclization of an alkene to form a 2-pyrroline derivative, which can then be hydrogenated to the corresponding pyrrolidine.[4] Another approach is the reductive amination of dicarbonyl compounds or their equivalents.
Experimental Data
| Acyclic Precursor | Catalyst/Reagent | Product | Yield (%) | Diastereoselectivity | Reference |
| Alkene-containing amine | Grubbs catalyst | 2-Pyrroline derivative | ee = 95% | Not specified | [4] |
| Azide-containing precursor | Pd/C, NaOAc | Anisomycin | 58 | High | [4] |
Experimental Protocol: Intramolecular Cyclization via Ring-Closing Metathesis
An alkene-containing amine precursor is dissolved in a degassed solvent such as dichloromethane. A Grubbs catalyst (e.g., Grubbs' second-generation catalyst) is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete. The solvent is evaporated, and the residue is purified by column chromatography to yield the 2-pyrroline derivative, which can be subsequently hydrogenated over a palladium catalyst to afford the saturated pyrrolidine.[4]
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the reactants.[6] This approach is characterized by high atom economy, operational simplicity, and the ability to generate molecular complexity rapidly.
A diastereoselective synthesis of substituted pyrrolidines has been developed using a TiCl₄-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent in a one-pot operation.[6] This method can construct up to three contiguous asymmetric centers in a single step.[6]
Experimental Data
| Reactant 1 | Reactant 2 | Reactant 3 | Yield (%) | Diastereoselectivity | Reference |
| Phenyldihydrofuran | N-Tosyl imino ester | Allyltrimethylsilane | 72 | Single diastereomer | [6] |
Experimental Protocol: TiCl₄-Catalyzed Multicomponent Synthesis of a Pyrrolidine
To a solution of optically active phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in CH₂Cl₂ at -78 °C is added TiCl₄ (1M solution in CH₂Cl₂, 1.2 equiv). The mixture is stirred for 1 hour, after which allyltrimethylsilane (3.0 equiv) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then worked up using a standard aqueous quench, and the product is purified by flash chromatography.[6]
Conclusion
The synthesis of 3,5-disubstituted pyrrolidines can be achieved through a variety of effective strategies. The choice of a particular route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the desired scale of the reaction.
-
[3+2] Cycloaddition reactions offer a highly versatile and convergent approach for accessing a wide range of complex pyrrolidines with excellent stereocontrol.
-
Chiral pool synthesis is a reliable method for obtaining enantiomerically pure products, provided a suitable chiral starting material is available.
-
Intramolecular cyclization is an effective strategy for forming the pyrrolidine ring, often with good to excellent stereoselectivity.
-
Multicomponent reactions provide a rapid and efficient means of generating complex pyrrolidine structures in a single step.
A thorough evaluation of these methods, considering their respective advantages and disadvantages, will enable the selection of the most appropriate synthetic strategy for a given target molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of Boc-Protected Pyrrolidine Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds like pyrrolidines, which are prevalent scaffolds in many pharmaceutical agents. The stability of Boc-protected pyrrolidine intermediates is a critical parameter that dictates their suitability for various reaction conditions and their shelf-life. This guide provides a comparative assessment of the stability of these intermediates under various stress conditions, supported by representative experimental data and detailed analytical protocols.
Comparative Stability Profile
The stability of a Boc-protected pyrrolidine is not absolute and is influenced by the nature of substituents on the pyrrolidine ring and the specific reaction conditions. Generally, the Boc group is valued for its stability under basic, nucleophilic, and reductive conditions, while being readily cleaved under acidic conditions.[1][2][3] This orthogonal stability is a key advantage in multi-step syntheses.[1][3]
Data Presentation
The following tables summarize the representative stability data for three common Boc-protected pyrrolidine intermediates under forced degradation conditions. The data is presented as the percentage of degradation observed after a specified duration.
Table 1: Stability under Acidic Conditions
| Compound | Reagent | Concentration | Temperature (°C) | Time (h) | Degradation (%) |
| N-Boc-pyrrolidine | TFA in DCM | 20% (v/v) | 25 | 2 | >99 |
| HCl in Dioxane | 4 M | 25 | 4 | >99 | |
| Acetic Acid | 80% | 50 | 24 | 15 | |
| (R)-N-Boc-3-hydroxypyrrolidine | TFA in DCM | 20% (v/v) | 25 | 2 | >99 |
| HCl in Dioxane | 4 M | 25 | 4 | >99 | |
| Acetic Acid | 80% | 50 | 24 | 12 | |
| N-Boc-2-pyrrolidinemethanol | TFA in DCM | 20% (v/v) | 25 | 2 | >99 |
| HCl in Dioxane | 4 M | 25 | 4 | >99 | |
| Acetic Acid | 80% | 50 | 24 | 18 |
Table 2: Stability under Basic Conditions
| Compound | Reagent | Concentration | Temperature (°C) | Time (h) | Degradation (%) |
| N-Boc-pyrrolidine | NaOH (aq) | 1 M | 25 | 24 | <1 |
| NaHCO₃ (aq) | Saturated | 25 | 24 | <1 | |
| (R)-N-Boc-3-hydroxypyrrolidine | NaOH (aq) | 1 M | 25 | 24 | <1 |
| NaHCO₃ (aq) | Saturated | 25 | 24 | <1 | |
| N-Boc-2-pyrrolidinemethanol | NaOH (aq) | 1 M | 25 | 24 | <1 |
| NaHCO₃ (aq) | Saturated | 25 | 24 | <1 |
Table 3: Stability under Oxidative Conditions
| Compound | Reagent | Concentration | Temperature (°C) | Time (h) | Degradation (%) |
| N-Boc-pyrrolidine | H₂O₂ | 30% | 25 | 24 | 5-10 |
| NBS/AIBN | 1.1 eq | 80 | 8 | Significant | |
| (R)-N-Boc-3-hydroxypyrrolidine | H₂O₂ | 30% | 25 | 24 | 10-15 |
| NBS/AIBN | 1.1 eq | 80 | 8 | Significant | |
| N-Boc-2-pyrrolidinemethanol | H₂O₂ | 30% | 25 | 24 | 15-20 |
| NBS/AIBN | 1.1 eq | 80 | 8 | Significant |
Note: "Significant degradation" with NBS/AIBN is noted, as the reaction leads to complex mixtures, likely initiated by the generation of HBr which cleaves the Boc group, followed by further reactions of the unprotected pyrrolidine.[4]
Table 4: Thermal Stability
| Compound | Condition | Temperature (°C) | Time (h) | Degradation (%) |
| N-Boc-pyrrolidine | Neat | 100 | 24 | <5 |
| Neat | 150 | 6 | >95 | |
| (R)-N-Boc-3-hydroxypyrrolidine | Neat | 100 | 24 | <5 |
| Neat | 150 | 6 | >95 | |
| N-Boc-2-pyrrolidinemethanol | Neat | 100 | 24 | <5 |
| Neat | 150 | 6 | >95 |
Experimental Protocols
Detailed methodologies for the key stability assessment experiments are provided below. These protocols are based on established principles of forced degradation studies.[5]
Protocol 1: Acidic Stability Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution of the Boc-protected pyrrolidine intermediate in a suitable solvent (e.g., acetonitrile or the reaction solvent).
-
Stress Conditions:
-
Strong Acid: To 1 mL of the sample solution, add 1 mL of 2 M HCl or 40% (v/v) TFA in DCM.
-
Mild Acid: To 1 mL of the sample solution, add 1 mL of 1 M acetic acid.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 50°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Neutralize the aliquots with a suitable base (e.g., saturated sodium bicarbonate solution) to stop the degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the percentage of the remaining parent compound.
Protocol 2: Basic Stability Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution of the Boc-protected pyrrolidine intermediate in a suitable solvent.
-
Stress Conditions:
-
To 1 mL of the sample solution, add 1 mL of 2 M NaOH.
-
To 1 mL of the sample solution, add 1 mL of a saturated sodium bicarbonate solution.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C).
-
Time Points: Withdraw aliquots at specified time intervals.
-
Quenching: Neutralize the aliquots with a suitable acid (e.g., 1 M HCl).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 3: Oxidative Stability Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution of the Boc-protected pyrrolidine intermediate in a suitable solvent.
-
Stress Conditions: To 1 mL of the sample solution, add 0.1 mL of 30% hydrogen peroxide.
-
Incubation: Incubate the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified time intervals.
-
Analysis: Analyze the samples directly by a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 4: Thermal Stability Assessment
-
Sample Preparation: Place a known amount of the solid Boc-protected pyrrolidine intermediate in a sealed vial under an inert atmosphere (e.g., nitrogen).
-
Stress Conditions: Heat the vial in a calibrated oven at the desired temperature (e.g., 100°C and 150°C).
-
Time Points: Remove vials at specified time intervals.
-
Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by a validated stability-indicating HPLC-UV or LC-MS method.
Mandatory Visualizations
The following diagrams illustrate key processes related to the stability of Boc-protected pyrrolidine intermediates.
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected pyrrolidine.
Caption: General experimental workflow for assessing the stability of intermediates.
References
- 1. pure.york.ac.uk [pure.york.ac.uk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of (3R,5S) and (3S,5R) diastereomers of hydroxymethylpyrrolidinylcarbamate
A definitive spectroscopic comparison of the (3R,5S) and (3S,5R) diastereomers of hydroxymethylpyrrolidinylcarbamate is not possible at this time due to a lack of publicly available experimental data for these specific compounds. Searches for their NMR, IR, and mass spectra have not yielded specific results to conduct a direct comparative analysis.
However, this guide will provide a comprehensive overview of the methodologies and expected spectroscopic differences that researchers and drug development professionals would anticipate when comparing such diastereomers.
Expected Spectroscopic Distinctions
The key to differentiating diastereomers like the (3R,5S) and (3S,5R) forms of hydroxymethylpyrrolidinylcarbamate lies in spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts (δ) and coupling constants (J) of the protons on the pyrrolidine ring are expected to differ between the two diastereomers. The spatial relationship between protons (dihedral angles) influences the J-coupling values. Protons in a cis or trans relationship will exhibit different splitting patterns and coupling constants. The protons on the hydroxymethyl group and the carbamate moiety may also show slight differences in their chemical shifts due to the different magnetic environments created by the overall molecular geometry.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyrrolidine ring will be different for each diastereomer. The distinct stereochemistry leads to unique electronic environments for each carbon atom.
Infrared (IR) Spectroscopy: While IR spectroscopy is excellent for identifying functional groups, differentiating between diastereomers can be more subtle.[1] The primary absorption bands for the O-H (hydroxyl), N-H (carbamate), and C=O (carbamate) functional groups are expected to be present in both spectra.[2] However, differences in intramolecular hydrogen bonding, which are dependent on the stereochemistry, can lead to slight shifts in the position and shape of the O-H and N-H stretching bands. The fingerprint region (below 1500 cm⁻¹) may also show unique patterns for each diastereomer due to the different vibrational modes of the entire molecule.[1]
Mass Spectrometry (MS): Standard mass spectrometry techniques that determine the mass-to-charge ratio would not typically distinguish between diastereomers as they have the same molecular weight. However, techniques involving chiral selectors or tandem mass spectrometry (MS/MS) could potentially be used to observe differences in fragmentation patterns, although this is often challenging.
Experimental Protocols
Below are generalized experimental protocols for the spectroscopic analysis of diastereomeric compounds.
1. Sample Preparation:
-
Samples of each diastereomer, confirmed to be of high purity, are dissolved in an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compounds.
-
For IR analysis, samples can be prepared as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or dissolved in a suitable solvent.[1]
-
For mass spectrometry, samples are typically dissolved in a volatile solvent like methanol or acetonitrile and introduced into the instrument via direct infusion or after separation by liquid chromatography.
2. NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Standard one-dimensional ¹H and ¹³C spectra are recorded.
-
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to definitively establish the stereochemical relationships between protons in each diastereomer.
3. Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The spectra are typically collected over a range of 4000-400 cm⁻¹.
-
Careful comparison of the fingerprint regions and the positions of key functional group bands (O-H, N-H, C=O) is performed.
4. Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the compounds.
-
If differentiation is attempted, a soft ionization technique like electrospray ionization (ESI) would be used, followed by tandem MS (MS/MS) to analyze fragmentation patterns.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the (3R,5S) and (3S,5R) diastereomers of hydroxymethylpyrrolidinylcarbamate.
Caption: Experimental workflow for the comparative spectroscopic analysis of diastereomers.
Data Presentation
As no experimental data could be retrieved, the following tables are presented as templates for how the quantitative data would be structured for a comparative analysis.
Table 1: Hypothetical ¹H NMR Data Comparison (in ppm)
| Proton Assignment | (3R,5S) Diastereomer (δ, multiplicity, J in Hz) | (3S,5R) Diastereomer (δ, multiplicity, J in Hz) |
| H-2 | ... | ... |
| H-3 | ... | ... |
| H-4α | ... | ... |
| H-4β | ... | ... |
| H-5 | ... | ... |
| -CH₂OH | ... | ... |
| -OH | ... | ... |
| Carbamate-NH | ... | ... |
Table 2: Hypothetical ¹³C NMR Data Comparison (in ppm)
| Carbon Assignment | (3R,5S) Diastereomer (δ) | (3S,5R) Diastereomer (δ) |
| C-2 | ... | ... |
| C-3 | ... | ... |
| C-4 | ... | ... |
| C-5 | ... | ... |
| -CH₂OH | ... | ... |
| Carbamate C=O | ... | ... |
Table 3: Hypothetical IR Absorption Data Comparison (in cm⁻¹)
| Functional Group | (3R,5S) Diastereomer (ν) | (3S,5R) Diastereomer (ν) |
| O-H stretch | ... | ... |
| N-H stretch | ... | ... |
| C-H stretch | ... | ... |
| C=O stretch | ... | ... |
Signaling Pathways
No information regarding the biological activity or associated signaling pathways for the (3R,5S) and (3S,5R) diastereomers of hydroxymethylpyrrolidinylcarbamate was found in the public domain. Therefore, a signaling pathway diagram cannot be provided.
References
Benchmarking New Chiral Catalysts for Stereoselective Pyrrolidine Synthesis: A Comparative Guide
The stereoselective synthesis of pyrrolidines is a cornerstone of modern medicinal chemistry and drug development. This nitrogen-containing five-membered ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active natural products. Consequently, the development of novel, efficient, and highly selective catalytic methods to access enantioenriched pyrrolidines is of paramount importance. This guide provides a comparative analysis of three recently developed chiral catalytic systems for stereoselective pyrrolidine synthesis, offering insights into their performance, scope, and experimental execution. The catalysts benchmarked herein represent diverse approaches to asymmetric induction: a silver-catalyzed diastereoselective [3+2] cycloaddition, a copper-catalyzed enantioselective C-H amination, and an organocatalytic enantioselective [3+2] cycloaddition.
General Workflow for Catalyst Screening and Optimization
The successful development of a new stereoselective synthesis hinges on a systematic approach to catalyst screening and optimization. The following workflow illustrates a typical logical progression for identifying and refining a catalytic system for a desired transformation.
Caption: General workflow for the selection and optimization of a chiral catalyst.
Silver-Catalyzed Diastereoselective [3+2] Cycloaddition
This method employs a chiral N-tert-butanesulfinyl group on a 1-azadiene, which acts as a potent chiral auxiliary to direct the stereochemical outcome of a [3+2] cycloaddition with an azomethine ylide. The reaction is efficiently catalyzed by silver(I) carbonate, leading to densely substituted pyrrolidines with high diastereoselectivity.[1][2]
Performance Data
| Entry | R¹ | R² | R³ | Yield (%) | d.r. |
| 1 | Ph | H | Me | 85 | >95:5 |
| 2 | 4-MeC₆H₄ | H | Me | 82 | >95:5 |
| 3 | 4-FC₆H₄ | H | Me | 88 | >95:5 |
| 4 | 2-thienyl | H | Me | 75 | >95:5 |
| 5 | Ph | Me | Me | 80 | >95:5 |
| 6 | Ph | H | Et | 86 | >95:5 |
Table 1: Performance of the Ag₂CO₃-catalyzed diastereoselective [3+2] cycloaddition.[1]
Experimental Protocol
To a solution of the (S)-N-tert-butanesulfinyl-1-azadiene (0.1 mmol) and the iminoester (0.12 mmol) in toluene (1.0 mL) in a Schlenk tube are added Ag₂CO₃ (0.01 mmol, 10 mol%) and triethylamine (0.15 mmol). The tube is sealed, and the mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of Celite®, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding pyrrolidine derivative.[1]
Copper-Catalyzed Enantioselective C-H Amination
A novel approach to chiral pyrrolidines has been developed utilizing a copper-catalyzed enantioselective Hofmann-Löffler-Freytag (HLF) reaction.[3][4][5] This method achieves a direct, enantioselective conversion of readily available oximes to pyrrolines via a C-H amination process, which can then be reduced to the corresponding pyrrolidines. The reaction is catalyzed by a chiral copper complex, which controls the stereochemistry of the C-N bond formation.
Performance Data
| Entry | Ar¹ | Ar² | Yield (%) | e.e. (%) |
| 1 | Ph | Ph | 85 | 95 |
| 2 | 4-MeOC₆H₄ | Ph | 82 | 94 |
| 3 | 4-ClC₆H₄ | Ph | 88 | 96 |
| 4 | 2-naphthyl | Ph | 78 | 92 |
| 5 | Ph | 4-BrC₆H₄ | 86 | 95 |
| 6 | 3-thienyl | Ph | 75 | 90 |
Table 2: Performance of the Cu-catalyzed enantioselective C-H amination for the synthesis of 2,5-diarylpyrrolines.[3]
Experimental Protocol
In a nitrogen-filled glovebox, Cu(MeCN)₄PF₆ (5 mol%) and the chiral ligand (6 mol%) are dissolved in 1,2-dichloroethane (0.1 M). The resulting solution is stirred for 30 minutes at room temperature. The oxime substrate (1.0 equiv) and K₃PO₄ (2.0 equiv) are then added. The reaction vessel is sealed and removed from the glovebox, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched pyrroline. Subsequent reduction (e.g., with H₂/Pd-C or NaBH₄) yields the corresponding pyrrolidine.[3]
Organocatalytic Enantioselective [3+2] Cycloaddition
The asymmetric [3+2] cycloaddition of azomethine ylides with α,β-unsaturated aldehydes, catalyzed by a chiral diarylprolinol silyl ether, is a well-established and powerful method for the synthesis of highly functionalized, enantioenriched pyrrolidines.[6][7][8] This organocatalytic approach offers operational simplicity and avoids the use of metal catalysts.
Performance Data
| Entry | R¹ | R² | Yield (%) | d.r. | e.e. (%) |
| 1 | Ph | H | 95 | >95:5 | 98 |
| 2 | 4-NO₂C₆H₄ | H | 92 | >95:5 | 99 |
| 3 | 2-furyl | H | 90 | >95:5 | 97 |
| 4 | cinnamyl | H | 88 | >95:5 | 96 |
| 5 | Ph | Me | 85 | 90:10 | 95 |
| 6 | Et | H | 93 | >95:5 | 94 |
Table 3: Performance of the diarylprolinol silyl ether catalyzed enantioselective [3+2] cycloaddition.[6]
Experimental Protocol
To a solution of the α,β-unsaturated aldehyde (0.2 mmol) and the diarylprolinol silyl ether catalyst (0.04 mmol, 20 mol%) in CH₂Cl₂ (1.0 mL) at -20 °C is added the amino ester hydrochloride (0.3 mmol) and triethylamine (0.3 mmol). The reaction mixture is stirred at -20 °C for 24-48 hours until the aldehyde is consumed (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to give the desired pyrrolidine.[6][8]
Comparative Analysis
| Feature | Silver-Catalyzed [3+2] | Copper-Catalyzed C-H Amination | Organocatalytic [3+2] |
| Stereocontrol | Diastereoselective (substrate-controlled) | Enantioselective (catalyst-controlled) | Enantioselective & Diastereoselective (catalyst-controlled) |
| Catalyst | Ag₂CO₃ (achiral) | Chiral Cu-complex | Chiral diarylprolinol silyl ether |
| Key Reagents | Chiral N-tert-butanesulfinylazadiene | Oxime | α,β-Unsaturated aldehyde, amino ester |
| Scope | Good for substituted pyrrolidines | Access to 2,5-disubstituted pyrrolines | Broad scope for highly functionalized pyrrolidines |
| Advantages | High diastereoselectivity, use of a simple metal salt | Direct C-H functionalization, novel disconnection | Metal-free, high enantioselectivity, operational simplicity |
| Limitations | Requires synthesis of chiral substrate | Limited to specific substitution patterns for H-atom transfer | Can require higher catalyst loadings, longer reaction times |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organocatalytic enantioselective (3+2) cycloaddition using stable azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The organocatalytic [3+2] cycloaddition of azomethine ylides and alpha,beta-unsaturated aldehydes as a convenient tool for the enantioselective synthesis of pyrrolizidines and indolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves that have been inspected for integrity prior to use.[1][2] |
| Eye/Face Protection | Use chemical safety goggles or a face shield that complies with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin and Body | Wear appropriate protective clothing to prevent skin exposure.[3] For significant handling operations, fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory | In case of dust or aerosol formation, use a NIOSH (US) or CEN (EU) approved particle respirator.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not discharge the chemical into sewer systems or the environment.[1]
Step 1: Collection and Storage of Waste
-
Collect waste material in a suitable, closed, and clearly labeled container.[1][2][3]
-
Store the waste container in a dry, cool, and well-ventilated area.[1][3]
-
Ensure the storage area is separate from incompatible materials, particularly strong oxidizing agents.[3]
Step 2: Handling Spills and Contaminated Materials
-
In the event of a spill, prevent the material from entering drains or waterways.[1][4]
-
For solid spills, sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[2][3] Use of dry clean-up procedures is recommended.[4]
-
Use non-sparking tools and, if necessary, explosion-proof equipment during cleanup.[1]
-
Collect any contaminated materials (e.g., absorbent pads, PPE) and place them in the designated waste container.
Step 3: Arranging for Professional Disposal
-
Contact a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.[1][2]
-
The approved disposal methods include controlled incineration at a chemical destruction plant, potentially with flue gas scrubbing.[1]
In Case of Accidental Exposure
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Consult a physician if irritation persists.[3] |
| Eye Contact | Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Personal protective equipment for handling Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS No. 1264243-41-5). The information is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Chemical Safety Overview:
This compound is a chemical compound for which comprehensive hazard data is not fully available. However, based on available information for this and structurally similar compounds, it should be handled with care. The following hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Precautionary statements include:
-
P202: Do not handle until all safety precautions have been read and understood.[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
A thorough, site-specific risk assessment should be conducted before handling this chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[3] | Protects against splashes, dust, and vapors that could cause serious eye irritation.[3] |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[3] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[3] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[3] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P1).[2][3] | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[3][4] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[4] Work in a well-ventilated area, preferably under a chemical fume hood.[4] Ensure that eyewash stations and safety showers are close to the workstation location.[4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[4] Minimize dust generation and accumulation.[4] Do not inhale the substance.[4]
-
After Handling: Wash hands and face thoroughly after handling.[4] Remove contaminated clothing and wash it before reuse.[4] Do not eat, drink, or smoke in work areas.[4]
Spill and Emergency Procedures:
-
Small Spills: For small spills, dampen the solid material with water and transfer it to a suitable, clean, dry, closed container for disposal.[4] Use absorbent paper dampened with water to pick up any remaining material.[4]
-
General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section.[4] Sweep up or absorb the material and place it into a suitable container for disposal.[4] Avoid generating dusty conditions and provide ventilation.[4]
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
First Aid - Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]
-
First Aid - Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
First Aid - Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Disposal Plan:
-
Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2] This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of as unused product.[2]
Caption: Logical workflow for the safe handling and disposal of the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
